Product packaging for Pyridoxine phosphate(Cat. No.:CAS No. 447-05-2)

Pyridoxine phosphate

Cat. No.: B122880
CAS No.: 447-05-2
M. Wt: 249.16 g/mol
InChI Key: WHOMFKWHIQZTHY-UHFFFAOYSA-N
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Description

Contextualization within the Vitamin B6 Vitamer Family

Vitamin B6 is not a single compound but a group of six chemically related, water-soluble compounds known as vitamers. wikipedia.orgresearchgate.net These vitamers all share a pyridine (B92270) ring core and can be interconverted in biological systems. wikipedia.org The six vitamers are pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphorylated forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). wikipedia.orgresearchgate.net

Among these, PLP is the most biologically active form, serving as a crucial coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. wikipedia.orgmhmedical.com While animals cannot synthesize the vitamin B6 core structure and must obtain it from their diet, they possess a salvage pathway to interconvert the various vitamers into the active PLP form. wikipedia.orgnih.gov Pyridoxine, often used in dietary supplements due to its stability, is converted to PNP by the enzyme pyridoxal kinase. wikipedia.orgnih.gov This phosphorylation is a critical step in trapping the vitamer within the cell for further metabolic processing. plos.org

Table 1: The Vitamin B6 Vitamer Family

Non-phosphorylated Vitamers Phosphorylated Vitamers
Pyridoxine (PN) Pyridoxine 5'-phosphate (PNP)
Pyridoxal (PL) Pyridoxal 5'-phosphate (PLP)
Pyridoxamine (PM) Pyridoxamine 5'-phosphate (PMP)

This table showcases the six primary forms of vitamin B6, highlighting their phosphorylated and non-phosphorylated states.

Pyridoxine Phosphate (B84403) as a Central Precursor in Pyridoxal 5′-Phosphate (PLP) Biogenesis

The conversion of various dietary forms of vitamin B6 into the active coenzyme PLP is a cornerstone of cellular metabolism. Pyridoxine phosphate plays a pivotal role in this process, acting as a direct precursor to PLP. nih.govresearchgate.net The biogenesis of PLP from PNP is primarily accomplished through the action of a single, crucial enzyme: pyridoxine 5'-phosphate oxidase (PNPO). wikipedia.orgnih.gov

The synthesis of PLP from PNP involves the following key steps:

Phosphorylation: Dietary pyridoxine is first phosphorylated to pyridoxine 5'-phosphate (PNP) by the enzyme pyridoxal kinase, a reaction that requires ATP. wikipedia.orgvcu.edu

Oxidation: The flavin mononucleotide (FMN)-dependent enzyme, pyridoxine 5'-phosphate oxidase (PNPO), then catalyzes the oxidation of PNP to PLP. nih.govnih.gov This is considered the rate-limiting step in the biosynthesis of PLP from pyridoxine. wikipedia.org PNPO is also capable of converting pyridoxamine 5'-phosphate (PMP) to PLP. researchgate.netnih.gov

This enzymatic conversion is vital for maintaining a sufficient pool of PLP for the numerous PLP-dependent enzymes that are essential for processes such as amino acid synthesis and degradation, neurotransmitter production, and glycogen (B147801) metabolism. nih.govnih.gov The liver is the primary site of this metabolic conversion. nih.govlibretexts.org

Table 2: Key Enzymes in the Conversion of Pyridoxine to PLP

Enzyme Abbreviation Substrate(s) Product(s) Function
Pyridoxal Kinase PLK Pyridoxine (PN), Pyridoxal (PL), Pyridoxamine (PM) Pyridoxine 5'-phosphate (PNP), Pyridoxal 5'-phosphate (PLP), Pyridoxamine 5'-phosphate (PMP) Phosphorylates B6 vitamers. vcu.eduresearchgate.net
Pyridoxine 5'-phosphate Oxidase PNPO Pyridoxine 5'-phosphate (PNP), Pyridoxamine 5'-phosphate (PMP) Pyridoxal 5'-phosphate (PLP) Oxidizes PNP and PMP to the active coenzyme PLP. researchgate.netwikipedia.org

This interactive table details the enzymes responsible for the conversion of pyridoxine to its active form, PLP.

There are two main de novo biosynthetic pathways for PLP found in nature: the DXP-dependent and DXP-independent pathways. wikipedia.orgnih.gov In the DXP-dependent pathway, found in organisms like E. coli, pyridoxine 5'-phosphate (PNP) is synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine. caister.comresearchgate.net The PNP is then oxidized to PLP by PNPO. nih.govmicrobiologyresearch.org In the DXP-independent pathway, found in many bacteria, archaea, fungi, and plants, PLP is synthesized directly from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine, bypassing PNP as an intermediate in the main synthetic route. nih.govnih.govresearchgate.net However, even in these organisms, a salvage pathway exists to convert other B6 vitamers, including PNP, to PLP. nih.gov

Historical Trajectories in the Understanding of this compound and PLP Biochemical Roles

The journey to understanding the significance of this compound is intertwined with the discovery of vitamin B6 itself.

1934: Paul György discovered a substance, which he named vitamin B6, that could cure a specific skin disease in rats. nih.govnih.gov

1938: Samuel Lepkovsky successfully isolated and crystallized vitamin B6. nih.gov

1939: The chemical structure of pyridoxine was determined independently by Leslie Harris and Karl Folkers, as well as Richard Kuhn and his associates. nih.gov György proposed the name "pyridoxine" due to its structural similarity to pyridine. nih.gov

1942: Esmond Snell's work using a microbiological growth assay led to the identification of two other forms of vitamin B6: pyridoxal and pyridoxamine. nih.gov

Post-1945: Subsequent research established that pyridoxal, pyridoxamine, and pyridoxine have comparable activity in animals because they can all be converted into the enzymatically active form, pyridoxal-5-phosphate (PLP). researchgate.netnih.gov This solidified the understanding that the various vitamers, including the phosphorylated intermediate this compound, are part of a larger metabolic network culminating in the synthesis of PLP.

The discovery of PLP as the active coenzyme was a major breakthrough, revealing its essential role in a vast array of enzymatic reactions, particularly those involved in amino acid metabolism. nih.govrsc.org This historical progression highlights the gradual unraveling of the complex biochemistry of vitamin B6, with the identification of this compound as a key stepping stone in the pathway to the vital coenzyme PLP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12NO6P B122880 Pyridoxine phosphate CAS No. 447-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate
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InChI

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)
Source PubChem
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InChI Key

WHOMFKWHIQZTHY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12NO6P
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DSSTOX Substance ID

DTXSID80196278
Record name Pyridoxine 5-phosphate
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Molecular Weight

249.16 g/mol
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Physical Description

Solid
Record name Pyridoxine 5'-phosphate
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CAS No.

447-05-2
Record name Pyridoxine 5′-phosphate
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Record name 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate
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Metabolic Pathways Governing Pyridoxine Phosphate and Pyridoxal 5′ Phosphate Plp Dynamics

Biosynthetic Mechanisms of Pyridoxal (B1214274) 5′-Phosphate from Pyridoxine (B80251) Phosphate (B84403)

The conversion of pyridoxine and other B6 vitamers into the active coenzyme PLP is a two-step process involving a kinase and an oxidase. nih.gov Initially, dietary forms of vitamin B6—pyridoxine (PN), pyridoxamine (B1203002) (PM), and pyridoxal (PL)—are phosphorylated. Subsequently, the resulting pyridoxine 5′-phosphate (PNP) and pyridoxamine 5′-phosphate (PMP) are oxidized to form PLP. medlink.commdpi.com

Pyridoxal kinase (PLK), also designated as pyridoxal kinase (PDXK), is the primary enzyme responsible for the phosphorylation of B6 vitamers. researchgate.netresearchgate.net It catalyzes the transfer of a γ-phosphate group from ATP to the 5′-hydroxymethyl group of pyridoxine, pyridoxamine, or pyridoxal. researchgate.netyoutube.com This reaction yields their respective 5′-phosphorylated forms: pyridoxine 5′-phosphate (PNP), pyridoxamine 5′-phosphate (PMP), and pyridoxal 5′-phosphate (PLP). medlink.comresearchgate.net

The kinase can utilize all three unphosphorylated vitamers as substrates, making it a pivotal entry point into the B6 metabolic pathway. nih.gov The catalytic mechanism involves the binding of both ATP and the B6 vitamer to the enzyme's active site, which can occur in a random order. researchgate.net This phosphorylation step is essential as only the dephosphorylated vitamers can typically cross cell membranes. medlink.com

The final and rate-limiting step in the biosynthesis of PLP is catalyzed by pyridox(am)ine 5′-phosphate oxidase (PNPO). wikipedia.org This flavin mononucleotide (FMN)-dependent enzyme oxidizes both PNP and PMP to produce PLP. mdpi.comnih.govnih.gov The reaction involves the oxidation of the 4'-(hydroxymethyl) group of PNP or the 4'-(aminomethyl) group of PMP to an aldehyde, using molecular oxygen as the electron acceptor. youtube.comwikipedia.org

The activity of PNPO is subject to regulation, notably through product inhibition. The end-product of the pathway, PLP, can bind to the enzyme and reduce its catalytic activity, thereby maintaining PLP homeostasis. wikipedia.org The human PNPO enzyme exhibits a relatively slow turnover rate, ensuring precise control over PLP levels. wikipedia.org

Genetic variations in the PNPO gene can significantly impact enzyme function. medlineplus.gov Mutations that alter the amino acid sequence can impair the enzyme's ability to metabolize PNP and PMP effectively, leading to a deficiency in PLP. medlineplus.govnih.gov This shortage can disrupt the function of numerous PLP-dependent enzymes, particularly those involved in neurotransmitter metabolism, resulting in severe neurological conditions such as neonatal epileptic encephalopathy. mdpi.commedlineplus.govwjdpn.cn

Detailed kinetic studies on rabbit liver PNPO have elucidated the enzyme's properties with its physiological substrates. The data reveals different kinetic mechanisms depending on the substrate.

SubstrateKm (μM)Turnover Number (min⁻¹)Rate-Limiting StepReference
Pyridoxine 5′-Phosphate (PNP)8.242Enzyme Reduction nih.gov
Pyridoxamine 5′-Phosphate (PMP)3.66.2Post-Reduction Event (e.g., Product Release) nih.gov

The pathways for PLP biosynthesis exhibit significant diversity across different life forms. While animals are entirely dependent on the salvage pathway to convert dietary B6 vitamers, most bacteria, fungi, and plants can synthesize the vitamin de novo. researchgate.netwikimedia.org

Two primary de novo pathways have been identified:

DXP-dependent pathway: Found in some bacteria like Escherichia coli, this complex pathway uses deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine as precursors to form PNP, which is then converted to PLP by PNPO. nih.govwikimedia.orgwikipedia.org

DXP-independent pathway: Utilized by most bacteria, archaea, fungi, and plants, this pathway involves a two-subunit enzyme complex (PdxS and PdxT) that condenses ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia (B1221849) to directly synthesize PLP. wikimedia.orgwikipedia.org

In contrast, organisms like humans rely exclusively on the salvage pathway . This pathway utilizes pyridoxal kinase and PNPO to interconvert the various B6 vitamers obtained from the diet into the active PLP coenzyme. nih.gov PNPO is therefore vital for both de novo synthesis and salvage pathways in organisms that produce their own vitamin B6, but it participates only in the salvage pathway for organisms that require it as a nutrient. nih.govnih.gov Some intracellular bacteria lack any known synthesis or salvage genes and are thought to import PLP directly. nih.gov

Interconversion Kinetics and Equilibria of B6 Vitamers and Their Phosphorylated Forms

The pool of B6 vitamers within a cell is in a dynamic state of equilibrium, maintained by the actions of kinases, oxidases, and phosphatases. These enzymes facilitate the phosphorylation of dietary vitamers and the interconversion between their phosphorylated forms.

As previously described, the phosphorylation of the primary B6 vitamers is a critical step catalyzed by pyridoxal kinase (PLK/PDXK). medlink.com This enzyme acts on all three non-phosphorylated forms that are taken up by the cell:

Pyridoxine (PN) is converted to Pyridoxine 5′-phosphate (PNP) .

Pyridoxamine (PM) is converted to Pyridoxamine 5′-phosphate (PMP) .

Pyridoxal (PL) is converted to Pyridoxal 5′-phosphate (PLP) .

This conversion, which utilizes ATP, effectively traps the vitamers inside the cell and prepares PNP and PMP for the final oxidation step to PLP. medlink.comresearchgate.net

The interconversion between PLP and PMP is a fundamental aspect of the catalytic mechanism of a large class of PLP-dependent enzymes known as aminotransferases (or transaminases). drugbank.com This transformation is not a standalone equilibrium reaction but is transient and integral to the process of amino acid metabolism. drugbank.com

The process occurs via the formation of a Schiff base intermediate. mdpi.com

The aldehyde group of PLP, which is initially bound to a lysine (B10760008) residue in the enzyme's active site (internal aldimine), reacts with the α-amino group of an incoming amino acid substrate. mdpi.com

This forms a new Schiff base between PLP and the substrate (external aldimine). mdpi.com

The amino group is transferred from the amino acid to the coenzyme, converting PLP into PMP and releasing the amino acid as an α-keto acid. drugbank.com

The PMP form then donates the amino group to a different α-keto acid, regenerating the original PLP-enzyme complex and producing a new amino acid.

This reversible cycle allows PLP to act as a dynamic carrier of amino groups, facilitating the synthesis and degradation of amino acids. drugbank.com

Catabolism and Excretory Pathways of Pyridoxal 5′-Phosphate

The metabolic fate of surplus Pyridoxal 5'-Phosphate (PLP), the biologically active form of vitamin B6, involves a series of catabolic steps to ensure its elimination from the body. When cellular concentrations of PLP exceed physiological requirements, it is primarily catabolized in the liver through a two-step process that terminates in the formation of a readily excretable compound. wikipedia.org This pathway prevents the accumulation of the reactive aldehyde form of the vitamin and facilitates its removal via the kidneys.

Phosphatase-Mediated Dephosphorylation of PLP

The initial step in the catabolism of PLP is its dephosphorylation to pyridoxal. This hydrolysis reaction is catalyzed by phosphatases, which remove the phosphate group from the 5' position of the pyridine (B92270) ring. wikipedia.orgmdpi.com A key enzyme in this process is tissue-nonspecific alkaline phosphatase (ALP), which is crucial for regulating extracellular PLP levels. rupahealth.comdrugbank.com This enzymatic action is vital because it converts the charged, membrane-impermeable PLP into the non-phosphorylated pyridoxal, which can then be further metabolized. rupahealth.com In conditions such as hypophosphatasia, characterized by low alkaline phosphatase activity, PLP levels can become significantly elevated while the excretion of its downstream catabolite remains normal, highlighting the critical role of ALP in this dephosphorylation step. rupahealth.com

Table 1: Key Enzymes in PLP Catabolism

Step Enzyme Substrate Product Location
Dephosphorylation Alkaline Phosphatase (ALP) Pyridoxal 5'-Phosphate (PLP) Pyridoxal Liver, Extracellular space

Formation and Renal Excretion of 4-Pyridoxic Acid

Following dephosphorylation, the resulting pyridoxal is oxidized in the liver to form 4-pyridoxic acid, the principal excretory product of vitamin B6 metabolism. wikipedia.orgrupahealth.com This oxidation is catalyzed by enzymes such as aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase. rupahealth.comnih.gov The formation of 4-pyridoxic acid renders the vitamin B6 molecule inactive and increases its water solubility, facilitating its elimination.

The final step is the renal excretion of 4-pyridoxic acid. medchemexpress.com This metabolite is efficiently cleared from the bloodstream by the kidneys and excreted in the urine. rupahealth.com Studies have shown that the renal clearance of 4-pyridoxic acid is approximately twice that of creatinine, which indicates that its elimination involves not only glomerular filtration but also active tubular secretion. nih.gov Organic anion transporters (OAT1/3) in the renal tubules are involved in this active secretion process. medchemexpress.com Consequently, plasma concentrations of 4-pyridoxic acid are markedly elevated in cases of renal insufficiency, as the impaired kidney function reduces its clearance rate. nih.gov Urinary excretion of 4-pyridoxic acid is often used as a biomarker to assess recent dietary intake of vitamin B6. rupahealth.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Pyridoxine phosphate -
Pyridoxal 5′-Phosphate PLP
4-Pyridoxic Acid 4-PA
Pyridoxal PL
Creatinine -
Adenosine triphosphate ATP

Enzymatic Mechanisms and Catalytic Versatility of Pyridoxal 5′ Phosphate Plp Dependent Enzymes

Fundamental Principles of PLP Coenzyme Catalysis

The remarkable catalytic versatility of PLP stems from a set of fundamental chemical principles that allow it to facilitate a wide range of transformations. nih.gov At the heart of its function is its ability to form covalent linkages with substrates and to act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. wikipedia.orgnih.gov

In the resting state of a PLP-dependent enzyme, the coenzyme is not free but is covalently bound to the enzyme itself. kobv.de The aldehyde group of PLP reacts with the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site to form a Schiff base, also known as an internal aldimine. wikipedia.orgosti.govnih.gov This covalent attachment is a prerequisite for the catalytic activity of most PLP-dependent enzymes. researchgate.net However, there are exceptions, such as certain enzymes where a histidine residue is present in the active site instead of lysine, preventing the formation of an internal aldimine. wikipedia.orgwikidoc.org

The formation of the internal aldimine involves a nucleophilic attack of the lysine's amino group on the aldehyde carbon of PLP, followed by dehydration. researchgate.net This linkage holds the PLP coenzyme in the active site, ready for substrate interaction. osti.gov

The catalytic cycle of virtually all PLP-dependent reactions begins with a transaldimination reaction. libretexts.org When an amino acid substrate enters the active site, its α-amino group displaces the ε-amino group of the enzymatic lysine that was linked to PLP. wikipedia.orgnih.govwikidoc.org This process occurs through a geminal diamine intermediate, resulting in the formation of a new Schiff base between the PLP coenzyme and the amino acid substrate. nih.govbeilstein-institut.de This new complex is referred to as the external aldimine. wikipedia.orglibretexts.org

This transaldimination step is crucial as it covalently links the substrate to the coenzyme, setting the stage for the subsequent catalytic transformations. beilstein-institut.de The formation of the external aldimine is a common feature across the diverse landscape of PLP-catalyzed reactions. nih.gov

A cornerstone of PLP catalysis is the "electron sink" hypothesis. The protonated pyridine (B92270) ring of the PLP molecule acts as a potent electron-withdrawing group. nih.govresearchgate.net This electrophilic nature allows it to stabilize the negative charge that develops on the α-carbon of the amino acid substrate when a bond is cleaved. libretexts.orgnih.gov

Upon formation of the external aldimine, the enzyme can catalyze the removal of a substituent from the α-carbon (the α-proton, the carboxyl group, or the side chain). This cleavage results in a carbanionic intermediate. The excess electron density of this intermediate is delocalized through the conjugated π-system of the external aldimine and into the pyridine ring of PLP. libretexts.orgnih.gov This delocalization stabilizes the otherwise high-energy carbanion, significantly lowering the activation energy of the reaction. nih.govfrontiersin.org This stabilization is often visualized through resonance structures, including a key quinonoid intermediate. frontiersin.orgresearchgate.net

Beyond its primary role as an electron sink, PLP can also participate more directly in the catalytic mechanism by assisting in proton transfer. nih.govfrontiersin.org The hydroxyl and phosphate (B84403) groups of the PLP molecule can act as proton acceptors or donors, facilitating the intricate proton movements that are often required during the catalytic cycle. nih.gov For instance, the phosphate group has been suggested to function as an acid/base catalyst to aid in the formation of the external aldimine. frontiersin.org

In some enzymatic reactions, PLP can temporarily store a proton generated in an intermediate step, effectively acting as a proton shuttle. nih.gov This highlights the dynamic and multifaceted role of the coenzyme in catalysis, extending beyond simple charge stabilization. nih.gov

The catalytic process in PLP-dependent enzymes is not a static event. It involves significant conformational changes in both the PLP coenzyme and the surrounding enzyme active site. bmbreports.orgresearchgate.net Upon substrate binding and the transition from the internal to the external aldimine, the PLP molecule can tilt and rotate. bmbreports.orgbmbreports.org These movements are not random but are essential for positioning the substrate correctly for catalysis and for facilitating the subsequent chemical steps. bmbreports.orgresearchgate.net

For example, a change in the dihedral angle between the pyridine ring and the Schiff-base linkage can facilitate the nucleophilic attack of the substrate's amino group. nih.govbmbreports.org These dynamic conformational changes underscore that PLP is not a passive scaffold but an active participant in the catalytic mechanism, with its flexibility being crucial for its diverse functions. bmbreports.orgbmbreports.org Studies have shown that the enzyme and coenzyme undergo these dynamic changes throughout the catalytic cycle to accommodate different intermediates and facilitate the reaction. wisc.edu

Elucidation of Diverse Reaction Types Catalyzed by PLP-Dependent Enzymes

The ability of PLP to stabilize carbanionic intermediates at the α-carbon of an amino acid is the foundation for the remarkable diversity of reactions it can catalyze. beilstein-institut.deresearchgate.net By controlling which of the three bonds to the α-carbon is cleaved, PLP-dependent enzymes can direct the reaction down various pathways. researchgate.net The specificity for a particular reaction type is determined by the precise architecture of the enzyme's active site, which orients the substrate-PLP complex in a way that favors the cleavage of a specific bond. wikipedia.orgnih.gov

The major types of reactions catalyzed by PLP-dependent enzymes include:

Transamination: The transfer of an amino group from an amino acid to a keto acid. wikipedia.org

Decarboxylation: The removal of the carboxyl group from an amino acid. wikipedia.org

Racemization: The interconversion of L- and D-amino acids. wikipedia.org

β-Elimination and β-Replacement: Reactions involving the removal or substitution of a group at the β-carbon of the amino acid. bmbreports.orgmdpi.com

γ-Elimination and γ-Substitution: Reactions occurring at the γ-carbon of the amino acid side chain. bmbreports.orglibretexts.org

Aldol (B89426) Condensation and Retro-Aldol Cleavage: The formation or breaking of carbon-carbon bonds. bmbreports.orglibretexts.org

This catalytic versatility makes PLP-dependent enzymes central players in cellular metabolism. nih.govresearchgate.net

Transamination Reactions and Amino Group Transfer Mechanisms

Transamination reactions, catalyzed by aminotransferases or transaminases, are fundamental to nitrogen metabolism, involving the transfer of an amino group from an amino acid to a keto-acid, thereby synthesizing new amino acids. wikipedia.orgnih.gov These reactions constitute about 50% of all PLP-dependent reactions. nih.gov The process occurs through a "ping-pong bi-bi" kinetic mechanism, which consists of two half-reactions. nih.gov

In the first half-reaction, the amino acid substrate forms an external aldimine with PLP. nih.gov An active site base abstracts the α-proton of the amino acid, and the resulting negative charge is delocalized into the PLP ring. libretexts.org Reprotonation at the C4' carbon of PLP leads to a ketimine intermediate. frontiersin.org Hydrolysis of this ketimine releases an α-keto acid and leaves the amino group attached to the coenzyme, forming pyridoxamine-5'-phosphate (PMP). libretexts.orgwikipedia.org

In the second half-reaction, the PMP transfers the amino group to a new α-keto acid acceptor (like α-ketoglutarate) by reversing the entire process. libretexts.orgwikipedia.org This regenerates the original PLP-lysine internal aldimine and produces a new amino acid (like glutamate). libretexts.orgwikipedia.org The PLP coenzyme thus serves as a temporary carrier for the amino group. libretexts.org

Enzyme ExampleAmino DonorAmino AcceptorProduct Amino AcidProduct Keto Acid
Aspartate Aminotransferase (AAT)L-Aspartateα-KetoglutarateL-GlutamateOxaloacetate
Alanine (B10760859) Aminotransferase (ALT)L-Alanineα-KetoglutarateL-GlutamatePyruvate (B1213749)
Sugar Aminotransferases (SATs)L-GlutamateNDP-ketosugarNew Amino Sugarα-Ketoglutarate

Decarboxylation Reactions of Amino Acids and Carbon Dioxide Release

PLP-dependent decarboxylases catalyze the removal of the carboxyl group from amino acids as carbon dioxide (CO₂), a critical step in the synthesis of neurotransmitters and other bioactive amines. frontiersin.orgpatsnap.com Without PLP, the decarboxylation of amino acids is a highly unlikely chemical event. libretexts.org

The mechanism begins with the formation of the external aldimine between the amino acid and PLP. This aldimine is oriented in the active site such that the bond between the α-carbon and the carboxylate carbon is perpendicular to the plane of the PLP ring, a conformation that facilitates cleavage. frontiersin.orgnih.gov The PLP acts as an electron sink, stabilizing the carbanion intermediate (a quinonoid) that forms upon the release of CO₂. frontiersin.orgnih.gov Subsequent protonation of this intermediate at the α-carbon by an active site residue, often a conserved histidine, yields the corresponding amine and regenerates the PLP coenzyme upon release of the product. frontiersin.org

EnzymeSubstrateProduct
Aromatic L-amino acid decarboxylase (AADC)L-DOPADopamine (B1211576)
Aromatic L-amino acid decarboxylase (AADC)5-Hydroxytryptophan (B29612)Serotonin (B10506)
Histidine decarboxylaseHistidineHistamine (B1213489)
L-aspartate decarboxylaseL-Aspartateβ-Alanine

Racemization Reactions and Chiral Inversion at Alpha-Carbon

Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acids by inverting the stereochemistry at the α-carbon. frontiersin.orgpatsnap.com The reaction starts with the formation of the external aldimine. libretexts.org An active site base abstracts the α-proton from the substrate, forming a planar, achiral carbanionic intermediate stabilized by the PLP electron sink. libretexts.orgnih.gov

The key to racemization is the subsequent reprotonation of this intermediate. The enzyme's active site contains catalytic residues positioned on opposite sides of the substrate. caldic.com Reprotonation can occur from either face of the planar intermediate, leading to the formation of either the L- or D-amino acid. frontiersin.org For example, in alanine racemase, a tyrosine residue deprotonates the α-carbon, and a lysine residue can then reprotonate the intermediate to generate the opposite stereoisomer. caldic.com

EnzymeSubstrateProductKey Active Site Residues
Alanine RacemaseL-AlanineD-AlanineTyr265, Lys39
Serine RacemaseL-SerineD-SerineNot specified

Beta-Elimination and Beta-Substitution Reactions

PLP-dependent enzymes can also catalyze reactions at the β-carbon of amino acids. libretexts.org In a β-elimination reaction, a group is removed from the β-carbon, typically resulting in the formation of a double bond. The mechanism involves the abstraction of the α-proton to form the quinonoid intermediate. libretexts.org This is followed by the elimination of a leaving group (e.g., -OH, -SH) from the β-carbon, which generates a highly reactive aminoacrylate intermediate. nih.govacs.org This intermediate is then hydrolyzed to an α-keto acid and ammonia (B1221849). libretexts.org

A β-substitution reaction is a two-step process that begins with a β-elimination to form the aminoacrylate intermediate. libretexts.org This is immediately followed by the nucleophilic attack of a different molecule (Y) at the β-carbon, resulting in the formation of a new amino acid. libretexts.orgacs.org

Reaction TypeEnzyme ExampleSubstrateLeaving GroupProduct (after hydrolysis/substitution)
β-Elimination Serine DehydrataseL-Serine-OHPyruvate + NH₃
β-Elimination Tyrosine Phenol-lyaseL-TyrosinePhenolPyruvate + NH₃
β-Substitution Tryptophan SynthaseL-Serine + Indole (B1671886)-OHL-Tryptophan
β-Substitution Cysteine SynthaseAcetylserineAcetateCysteine

Gamma-Elimination and Gamma-Substitution Reactions

The electron-sink capability of PLP also enables enzymes to catalyze elimination and substitution reactions at the γ-carbon of amino acid side chains. libretexts.org The mechanism of a γ-elimination is more complex as it involves PLP stabilizing the negative charge from two separate proton abstractions. libretexts.org

First, the α-proton is abstracted to form the standard quinonoid intermediate. libretexts.org Before this intermediate can react further, a second proton is abstracted from the β-carbon, forming an enamine intermediate. libretexts.org This allows for the elimination of a leaving group from the γ-carbon, creating a β,γ-unsaturated ketimine. nih.gov The electron density that was stored in the PLP ring from the first proton abstraction then flows back to protonate the α-carbon, yielding the final product. libretexts.org A γ-substitution reaction follows the same initial γ-elimination pathway, but is followed by the addition of a new nucleophile at the γ-position. libretexts.orgchemrxiv.org

Reaction TypeEnzyme ExampleSubstrateLeaving GroupProduct (after hydrolysis/substitution)
γ-Elimination Cystathionine (B15957) γ-lyaseCystathionineCysteineα-Ketobutyrate + NH₃
γ-Substitution Cystathionine γ-synthaseO-Acetyl-L-homoserine + CysteineAcetateCystathionine

Aldol and Claisen-Type Condensation Reactions

PLP-dependent enzymes can catalyze the cleavage of the Cα-Cβ bond in retro-aldol and retro-Claisen reactions. libretexts.org In a retro-aldol cleavage, such as the conversion of serine to glycine (B1666218) catalyzed by serine hydroxymethyltransferase, the Cα-Cβ bond is broken. libretexts.orgnih.gov The PLP coenzyme is essential for stabilizing the carbanion intermediate that results from this bond cleavage. libretexts.org

Conversely, these enzymes can also run the reaction in the forward direction, catalyzing aldol condensation reactions. L-threonine aldolases, for instance, catalyze the condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids. researchgate.net Similarly, enzymes like 5-aminolevulinate synthase catalyze Claisen-type condensation reactions, which involve the addition of a PLP-stabilized carbanion to a thioester. nih.govnih.gov

Reaction TypeEnzyme ExampleSubstratesProduct
Retro-Aldol Cleavage Serine hydroxymethyltransferaseL-SerineGlycine + Formaldehyde
Aldol Condensation L-Threonine Aldolase (B8822740)Glycine + Acetaldehyde (B116499)L-Threonine
Claisen-Type Condensation 5-Aminolevulinate SynthaseGlycine + Succinyl-CoA5-Aminolevulinate

Advanced Structural and Functional Relationships in PLP-Dependent Enzymes

The remarkable catalytic diversity of PLP-dependent enzymes is not solely due to the cofactor's chemistry but is intricately controlled by the three-dimensional structure of the enzyme's active site. nih.govunl.edu While the initial formation of the external aldimine is a common step, the specific reaction that follows—be it decarboxylation, transamination, or another transformation—is dictated by the precise orientation of the substrate within the active site. frontiersin.orgnih.gov This orientation, governed by interactions with specific amino acid residues, determines which bond at the α-carbon is aligned for cleavage. nih.gov

Active site residues play crucial roles in catalysis. nih.govnih.gov For instance, the ε-amino group of the conserved lysine that forms the internal aldimine often acts as the general base for abstracting the α-proton from the substrate. nih.gov In decarboxylases, a nearby residue, such as histidine, is positioned to protonate the quinonoid intermediate after CO₂ is released. frontiersin.org In aminotransferases, the active site is structured to facilitate proton transfer to the C4' of PLP, a critical step for forming the ketimine intermediate. frontiersin.org

Conservation of Active Site Geometry and Substrate-Binding Pockets

Despite the wide variety of reactions they catalyze, PLP-dependent enzymes exhibit a remarkable degree of conservation in the architecture of their active sites. bmbreports.org This conservation is a fundamental requirement for the shared catalytic mechanism, which invariably begins with the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved active site lysine residue. frontiersin.orgmdpi.com Upon substrate binding, this internal aldimine is exchanged for an external aldimine with the amino group of the substrate, a crucial step known as transaldimination. bmbreports.orgmdpi.com

The substrate-binding pocket itself can be described as having distinct regions. For example, in Fold Type IV transaminases, the active site is composed of an O-pocket and a P-pocket, located on the O-side and P-side of the PLP cofactor, respectively. mdpi.com The precise arrangement and nature of the amino acid residues within these pockets are critical for determining substrate specificity. For example, in kynurenine (B1673888) aminotransferases (KATs), the movement of specific residues at the entrance of the active site creates a pocket that accommodates aromatic substrates. mdpi.com

FeatureDescriptionExample Enzyme FamiliesCitations
PLP Binding Covalent Schiff base linkage to a conserved active site lysine (internal aldimine).All PLP-dependent enzymes frontiersin.orgmdpi.com
Active Site Location Often at the interface between subunits in oligomeric enzymes.Aspartate Aminotransferase (Fold Type I), D-Amino Acid Aminotransferase (Fold Type IV) mdpi.comfrontiersin.org
Substrate Positioning Conserved geometry orients the substrate for specific bond cleavage.All PLP-dependent enzymes wikipedia.orgbmbreports.org
Cofactor Stabilization Interactions with the phosphate group and pyridine ring enhance catalytic efficiency.Aspartate Aminotransferase (Fold Type I) frontiersin.org

Catalytic Specificity and Promiscuity in PLP Enzyme Repertoire

The chemical reactivity of the PLP cofactor allows for a wide range of transformations, including transamination, decarboxylation, racemization, and elimination/replacement reactions at the β- and γ-carbons of amino acids. embopress.org While many PLP-dependent enzymes exhibit high specificity for a particular substrate and reaction type, a significant number also display catalytic promiscuity, the ability to catalyze one or more secondary reactions that are often physiologically distinct from their primary function. embopress.orgnih.gov This promiscuity means that an organism may possess more PLP-dependent catalytic activities than it has genes encoding for these enzymes. embopress.orgnih.gov

Catalytic promiscuity is a notable feature of the PLP enzyme repertoire, arising from their shared mechanistic features and the inherent reactivity of the cofactor. bmbreports.orgnih.gov For example, aspartate aminotransferase, a well-known transaminase, is notoriously promiscuous and can catalyze the transamination of various amino and keto acids. nih.gov It can act as a cysteine aminotransferase, converting cysteine to 3-mercaptopyruvate. nih.gov Another example is serine racemase, which, in addition to its primary racemization activity, can catalyze the deamination of L-serine at a comparable rate. nih.gov

The structural basis for this promiscuity often lies in the flexibility of the active site, which may accommodate different substrates or stabilize different reaction intermediates. researchgate.netrsc.org Minor changes in the active site can shift the balance between different potential reactions. researchgate.net For instance, site-directed mutagenesis studies on L-threonine aldolase have shown that altering family-specific residues that coordinate the PLP cofactor can reduce the native catalytic activity while increasing the rate of promiscuous reactions. researchgate.net

This inherent promiscuity is considered a significant factor in the evolution of new enzymatic functions. wikipedia.org A latent, promiscuous activity can provide a selective advantage under new environmental conditions, leading to gene duplication and subsequent specialization of the new enzyme for the previously secondary reaction. wikipedia.org The transaminase superfamily, for instance, exhibits a high degree of promiscuity, which has been exploited in the development of biocatalysts for synthesizing a wide range of chiral amines. rsc.orgfrontiersin.org

EnzymePrimary ReactionPromiscuous Reaction(s)Citations
Aspartate Aminotransferase (AAT) Transamination of aspartate and α-ketoglutarate.Transamination of cysteine (cysteine aminotransferase activity). nih.gov
Serine Racemase Racemization of L-serine to D-serine.Deamination of L-serine. nih.gov
Cystathionine β-synthase (CBS) Synthesis of cystathionine from serine and homocysteine.H₂S generation from cysteine. nih.govnih.gov
Cystathionine γ-lyase (CSE) Cleavage of cystathionine.H₂S generation from cysteine and homocysteine. nih.gov
Amine Dehydrogenases (AmDHs) Reductive amination of ketones with ammonia.Formal transamination using other amine donors. nih.gov

Evolutionary Trajectories and Homologous Relationships Among PLP-Dependent Enzymes

PLP-dependent enzymes are of multiple evolutionary origins, meaning their common mechanistic features are not necessarily inherited from a single common ancestor but rather reflect chemical necessity and convergent evolution. nih.gov Based on structural and sequence comparisons, these enzymes have been classified into several distinct evolutionary lineages, commonly referred to as fold-types. embopress.orgfrontiersin.org Initially, four main fold-types were identified, with aspartate aminotransferase (Fold Type I) and tryptophan synthase (Fold Type II) being the largest and most studied families. frontiersin.orgresearchgate.net Subsequent discoveries have expanded this classification to include additional fold-types. frontiersin.org

Despite their functional diversity, enzymes within the same fold-type share a common structural framework. frontiersin.orgresearchgate.net For example, Fold Type I is the most common and includes a wide range of aminotransferases and decarboxylases. embopress.org Fold Type II primarily contains enzymes that catalyze reactions at the β-carbon of substrates. embopress.org Interestingly, a specific fold-type does not dictate a single type of reaction; enzymes within the same fold can catalyze multiple reaction types. frontiersin.org Conversely, enzymes with the same catalytic activity can belong to different evolutionary lineages, a clear example of convergent evolution. nih.gov For instance, PLP-dependent enzymes with desulfhydrase activity, which release hydrogen sulfide, are found in both the Fold Type I and Fold Type II lineages. embopress.orgnih.gov

Phylogenetic analyses suggest that the primordial PLP-dependent enzymes were likely regio-specific catalysts that subsequently diverged to gain specific reaction and substrate specificities. nih.govresearchgate.net The functional specialization of most of these enzymes appears to have occurred early in evolution, before the divergence of eukaryotes and prokaryotes. nih.gov For example, within the Fold Type I 'sugar aminotransferase family,' which includes aminotransferases and dehydratases, functions are largely conserved within specific clades of the phylogenetic tree. biorxiv.org The study of these evolutionary trajectories not only illuminates the origins of catalytic diversity but also aids in the discovery of new enzyme functions and the engineering of novel biocatalysts. researchgate.netrsc.org

Fold TypeArchetypal EnzymeCommon ReactionsStructural CharacteristicsCitations
Fold Type I Aspartate AminotransferaseTransamination, Decarboxylation, α,β,γ-eliminationDimeric, active site at subunit interface. embopress.orgfrontiersin.org
Fold Type II Tryptophan Synthase β-subunitβ-elimination, β-replacement, RacemizationDimeric/Oligomeric, active site often within one protomer. embopress.orgfrontiersin.orgfrontiersin.org
Fold Type III Alanine RacemaseRacemizationDimeric. wikipedia.orgresearchgate.net
Fold Type IV D-Amino Acid AminotransferaseTransamination of D-amino acidsDimeric, active site at subunit interface. frontiersin.orgresearchgate.net
Fold Type V Glycogen (B147801) PhosphorylasePhosphorolysisDimeric. frontiersin.org

Biological and Physiological Roles of Pyridoxal 5′ Phosphate Plp in Integrated Metabolic Networks

Central Importance in Amino Acid Metabolism

PLP's role in amino acid metabolism is paramount, participating in a wide range of reactions including transamination, decarboxylation, deamination, and racemization. wikipedia.orgquora.com These reactions are fundamental to the synthesis of non-essential amino acids, the degradation of amino acids for energy, and the interconversion of various metabolic intermediates. quora.comyoutube.com The versatility of PLP-dependent enzymes arises from the ability of the PLP cofactor to stabilize different types of carbanionic intermediates. mdpi.com

PLP-dependent enzymes are crucial for both the synthesis and breakdown of amino acids. wikipedia.orgacs.org In de novo synthesis, these enzymes catalyze key steps in the formation of non-essential amino acids. Conversely, during catabolism, they are involved in the initial steps of breaking down amino acids, often through transamination reactions that remove the amino group. wikipedia.org

A critical reaction in this context is transamination, where an amino group is transferred from an amino acid to an α-keto acid, a process vital for both the synthesis and degradation of amino acids. patsnap.comyoutube.com This reversible reaction allows for the interchange of amino groups, connecting the metabolism of amino acids with that of carbohydrates through the Krebs cycle. nih.gov For instance, the transamination of alanine (B10760859) to pyruvate (B1213749) is a key link between amino acid and carbohydrate metabolism.

PLP also functions as a coenzyme in β- and γ-substitution reactions, which contribute to the structural diversification of nonproteinogenic amino acids by adding new functional groups to their side chains. acs.org The general mechanism for PLP-dependent β-substitution involves the formation of an external aldimine with the substrate, followed by deprotonation at the Cα position to create a quinonoid intermediate. acs.org

PLP-Dependent ReactionRole in Amino Acid MetabolismKey Enzyme Class
Transamination Interconversion of amino acids and α-keto acids, linking amino acid and carbohydrate metabolism. youtube.comAminotransferases (Transaminases)
Decarboxylation Removal of a carboxyl group, crucial for the synthesis of amines. wikipedia.orgDecarboxylases
β-Elimination/Substitution Synthesis of various amino acids by modifying the side chain. wikipedia.orgacs.orgSynthases and Lyases
Racemization Interconversion of L- and D-amino acid isomers. wikipedia.orgfrontiersin.orgRacemases

The interconversion of amino acids and their corresponding α-keto acids is a cornerstone of metabolic regulation, largely facilitated by PLP-dependent aminotransferases. youtube.com In these reactions, PLP, in the form of pyridoxamine (B1203002) 5'-phosphate (PMP), acts as a temporary carrier of the amino group. wikipedia.org

The process begins with the amino acid substrate forming a Schiff base with PLP, creating an external aldimine. wikipedia.org Through a series of electron rearrangements, the amino group is transferred to PLP, forming PMP and releasing an α-keto acid. youtube.com The PMP can then transfer the amino group to a different α-keto acid, regenerating PLP and forming a new amino acid. wikipedia.orgyoutube.com This cycle allows for the dynamic balancing of amino acid pools according to the cell's metabolic needs. A prime example is the reaction catalyzed by aspartate aminotransferase, which interconverts aspartate and α-ketoglutarate with oxaloacetate and glutamate (B1630785).

Critical Functions in Neurotransmitter Synthesis and Catabolism

PLP is an indispensable cofactor in the synthesis and degradation of several key neurotransmitters, including serotonin (B10506), gamma-aminobutyric acid (GABA), and histamine (B1213489). wikipedia.orgresearchgate.netacs.orgwikipedia.orgwikipedia.org The enzymes responsible for these conversions are PLP-dependent decarboxylases, which remove the carboxyl group from an amino acid precursor. wikipedia.org

Serotonin, a crucial neurotransmitter involved in regulating mood, sleep, and appetite, is synthesized in a pathway where the final step is catalyzed by the PLP-dependent enzyme, aromatic L-amino acid decarboxylase (AADC). wikipedia.orgdrugbank.com AADC, also known as DOPA decarboxylase, converts 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. frontiersin.orgwikipedia.org

The mechanism involves the formation of a Schiff base between 5-HTP and the PLP cofactor within the active site of AADC. wikipedia.org This facilitates the decarboxylation of 5-HTP, leading to the formation of serotonin. patsnap.com Studies have shown that a deficiency in PLP can significantly decrease the activity of AADC, highlighting the critical role of this cofactor in serotonin production. drugbank.com

GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, is synthesized from glutamate in a single-step reaction catalyzed by glutamic acid decarboxylase (GAD). wikipedia.orgwikipedia.org GAD is a PLP-dependent enzyme, and its activity is crucial for maintaining the balance between neuronal excitation and inhibition. wikipedia.orgnih.gov The reaction involves the decarboxylation of glutamate to form GABA. wikipedia.org

The catabolism of GABA is carried out by another PLP-dependent enzyme, GABA aminotransferase (GABA-AT). nih.govebi.ac.uk GABA-AT transfers the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. nih.govebi.ac.uk This process not only degrades GABA but also regenerates glutamate, linking the GABA shunt to the Krebs cycle. nih.gov The catalytic mechanism of GABA-AT involves the conversion of PLP to pyridoxamine phosphate (B84403) (PMP) during the first half-reaction, where GABA is converted to succinic semialdehyde. ebi.ac.uk

EnzymeSubstrateProductFunction
Glutamic Acid Decarboxylase (GAD) GlutamateGABASynthesis of the inhibitory neurotransmitter GABA. wikipedia.org
GABA Aminotransferase (GABA-AT) GABA, α-ketoglutarateSuccinic semialdehyde, GlutamateDegradation of GABA and regeneration of glutamate. nih.govebi.ac.uk

Histamine, a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission, is synthesized from the amino acid histidine. wikipedia.org This conversion is catalyzed by the PLP-dependent enzyme L-histidine decarboxylase (HDC). wikipedia.orgwikipedia.org HDC is the sole enzyme responsible for histamine synthesis in mammals. wikipedia.org

The catalytic mechanism of HDC involves the formation of a Schiff base between histidine and PLP, which facilitates the decarboxylation of histidine to produce histamine. nih.gov The reaction is a one-step process, making HDC a critical control point in histamine production. wikipedia.org Computational studies have elucidated the two sequential steps of the reaction: the decarboxylation of L-histidine, which is the rate-limiting step, followed by the rapid protonation of the intermediate to form histamine. nih.gov

Biosynthesis of Dopamine (B1211576) and Norepinephrine

The biosynthesis of the catecholamine neurotransmitters, dopamine and norepinephrine, is critically dependent on a PLP-requiring enzyme. PLP acts as a coenzyme for DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase), which catalyzes the conversion of L-DOPA to dopamine. wikipedia.org This decarboxylation step is a crucial reaction in the pathway that synthesizes dopamine, a neurotransmitter involved in motor control, motivation, and reward. Subsequently, dopamine can be further converted to norepinephrine, another vital neurotransmitter in the sympathetic nervous system. The aldehyde group of PLP forms a Schiff base with the amino group of L-DOPA, facilitating the removal of the carboxyl group. wikipedia.org

Role in Glycogen (B147801) Metabolism: Glycogen Phosphorylase Activity in Glycogenolysis

PLP plays an unconventional but essential role in glycogen metabolism as a coenzyme for glycogen phosphorylase, the key enzyme in glycogenolysis. wikipedia.orgwikipedia.orgnih.gov This process involves the breakdown of glycogen into glucose-1-phosphate, which provides a rapid source of glucose for energy. nih.gov Unlike most PLP-dependent enzymes that utilize the reactive aldehyde group, glycogen phosphorylase utilizes the phosphate group of PLP in its catalytic mechanism. wikipedia.orgproteopedia.org The phosphate group of PLP acts as a general acid-base catalyst, donating a proton to the inorganic phosphate substrate, which then attacks the glycosidic bond of glycogen. wikipedia.org

Interactive Data Table: Key PLP-Dependent Enzyme in Glycogenolysis

EnzymePathwaySubstrateProductRole of PLP
Glycogen PhosphorylaseGlycogenolysisGlycogen, PhosphateGlucose-1-phosphateCatalysis (proton donation from phosphate group)

Involvement in Heme Biosynthesis: Aminolevulinic Acid Synthesis

The biosynthesis of heme, a critical component of hemoglobin and cytochromes, begins with a PLP-dependent reaction. ashpublications.orgresearchgate.net PLP is an obligatory cofactor for aminolevulinate synthase (ALAS), the enzyme that catalyzes the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA). wikipedia.orgnih.govnih.gov This is the first and rate-limiting step in the heme synthesis pathway. caringsunshine.complos.org The mechanism involves the formation of a Schiff base between PLP and glycine, which facilitates the decarboxylation of glycine and its subsequent condensation with succinyl-CoA. wikipedia.org

Contribution to Sphingolipid Metabolism

PLP is indispensable for the de novo biosynthesis of sphingolipids, a class of lipids that are crucial components of cell membranes and are involved in signal transduction. researchgate.netnih.govrsc.org The first and rate-limiting step in this pathway is catalyzed by serine palmitoyltransferase (SPT), a PLP-dependent enzyme. proteopedia.orgwikipedia.orgnih.govresearchgate.net SPT catalyzes the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. researchgate.netresearchgate.net The reaction mechanism involves a Claisen-like condensation facilitated by the PLP cofactor. rsc.orgwikipedia.org Furthermore, the exit point of sphingolipid metabolism is also governed by a PLP-dependent enzyme, sphingosine-1-phosphate lyase (SPL), which degrades sphingosine-1-phosphate. researchgate.netnih.govnih.gov

Interactive Data Table: PLP-Dependent Enzymes in Sphingolipid Metabolism

EnzymePathwaySubstratesProduct
Serine Palmitoyltransferase (SPT)Sphingolipid BiosynthesisL-serine, Palmitoyl-CoA3-Ketodihydrosphingosine
Sphingosine-1-Phosphate Lyase (SPL)Sphingolipid DegradationSphingosine-1-phosphatePhosphoethanolamine, Hexadecenal

Significance in Nucleic Acid Synthesis

PLP plays a role in the synthesis of nucleic acids, the building blocks of DNA and RNA. mdpi.comnih.gov Its involvement is primarily through its role as a cofactor for serine hydroxymethyltransferase (SHMT). This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. The 5,10-methylenetetrahydrofolate produced in this reaction is a key donor of one-carbon units for the synthesis of purines and thymidylate, which are essential components of nucleic acids.

Regulation of Tryptophan-Kynurenine Pathway Intermediates

The tryptophan-kynurenine pathway is the major route of tryptophan degradation and generates several neuroactive and immunomodulatory metabolites. mdpi.comnih.gov PLP is a cofactor for two key enzymes in this pathway: kynureninase and kynurenine (B1673888) aminotransferase (KAT). mdpi.comnih.gov Kynureninase catalyzes the cleavage of kynurenine to anthranilic acid and 3-hydroxykynurenine to 3-hydroxyanthranilic acid. nih.gov KATs, on the other hand, are responsible for the conversion of kynurenine into kynurenic acid, a neuroprotective agent. mdpi.comresearchgate.netnih.gov The activity of these PLP-dependent enzymes influences the balance of metabolites within the kynurenine pathway. oup.com

Participation in the Methionine Cycle and Homocysteine Metabolism

PLP is critically involved in the methionine cycle and the metabolism of homocysteine, an amino acid that, at elevated levels, is a risk factor for cardiovascular disease. wikipedia.org Two key PLP-dependent enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). wikipedia.orgproteopedia.orgnih.gov CBS catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govacs.org This is the first step in the transsulfuration pathway, which converts homocysteine to cysteine. wikipedia.org CSE then catalyzes the cleavage of cystathionine to cysteine, α-ketobutyrate, and ammonia (B1221849). The proper functioning of these enzymes is essential for maintaining normal homocysteine levels.

Interactive Data Table: PLP-Dependent Enzymes in Homocysteine Metabolism

EnzymePathwaySubstratesProducts
Cystathionine β-synthase (CBS)Transsulfuration PathwayHomocysteine, SerineCystathionine
Cystathionine γ-lyase (CSE)Transsulfuration PathwayCystathionineCysteine, α-ketobutyrate

Intersections with Host-Microbe Metabolic Networks

The metabolic processes of the host are intricately linked with the vast and complex metabolic activities of the commensal microorganisms residing in the gut. Pyridoxal (B1214274) 5'-phosphate (PLP) stands at a critical nexus of this host-microbe relationship, serving as an essential cofactor for a multitude of enzymatic reactions in both mammals and microbes. nih.govmdpi.com The gut, therefore, represents a primary site for the integration of PLP from dietary sources and microbial synthesis, which in turn modulates the metabolic output of the microbiome and its influence on host physiology. mdpi.com

A key feature of this intersection is the dual role of the gut microbiota in vitamin B6 homeostasis; it acts as both a producer and a consumer of B6 vitamers. rupahealth.com Metagenomic analyses have revealed that while the human host cannot synthesize vitamin B6, many prominent gut bacteria possess the genetic machinery for its de novo biosynthesis. nih.gov Conversely, other microbial residents lack these pathways and are dependent on either the host's dietary intake or cross-feeding from other microbes to meet their requirements. rupahealth.com This dynamic interplay of production, consumption, and competition for vitamin B6 within the gut ecosystem significantly influences the availability of PLP for both microbial and host metabolic pathways.

Table 1: Key Bacterial Genera in Gut Vitamin B6 Metabolism This table categorizes prominent gut bacteria based on their primary role in the vitamin B6 metabolic network.

Role in Vitamin B6 Metabolism Bacterial Genus/Species Phylum Key Findings
Producers Bacteroides fragilis Bacteroidetes Possesses pathways for de novo vitamin B6 biosynthesis. rupahealth.commdpi.com
Prevotella copri Bacteroidetes Identified as a producer of vitamin B6 within the gut microbiome. rupahealth.commdpi.com
Bifidobacterium longum Actinobacteria Capable of synthesizing vitamin B6, contributing to the gut vitamin pool. rupahealth.commdpi.com
Collinsella aerofaciens Actinobacteria Known to have vitamin B6 biosynthesis capabilities. rupahealth.com
Consumers (Auxotrophs) Lactobacillus spp. Firmicutes Generally lack the ability to synthesize vitamin B6 and must acquire it from the environment.
Ruminococcus spp. Firmicutes Considered consumers of vitamin B6.

The availability of dietary vitamin B6 has a profound impact on the composition and metabolic function of the gut microbiota. Research using animal models has demonstrated that a deficiency in dietary vitamin B6 can significantly alter the microbial community structure and its metabolic output. For instance, a study in rats showed that a low vitamin B6 diet led to notable shifts in microbial populations and a reduction in key microbial metabolites. mdpi.com

Table 2: Effects of Dietary Vitamin B6 Deficiency on Gut Microbiota and Metabolites in a Rat Model This table summarizes significant changes observed in the gut environment of rats fed a low vitamin B6 (LB6) diet compared to a control diet.

Category Observation Specific Finding Impact
Microbial Composition Altered Beta-Diversity Significant separation of gut microbiota composition in the LB6 group. Indicates a substantial shift in the overall microbial community structure.
Changes in Key Taxa Lachnospiraceae_NK4A136_group and Bacteroides were primary drivers of the microbial community difference. Affects the functional capacity of the microbiome.
Microbial Metabolites Reduced Short-Chain Fatty Acids (SCFAs) Cecal propionate (B1217596) and butyrate (B1204436) were significantly reduced. Loss of key energy sources for colonocytes and signaling molecules for the host.

| Host/Microbial Co-Metabolism | Impaired Amino Acid Metabolism | Arginine biosynthesis was markedly impaired in the cecum. | Can interfere with host protein synthesis and cellular functions. |

A significant portion of the metabolic dialogue between the gut microbiota and the host is mediated by PLP-dependent enzymes, particularly in the realm of amino acid metabolism. mdpi.com Microbial enzymes utilize PLP to convert dietary and host-derived amino acids into a wide array of bioactive molecules that can enter systemic circulation and exert effects on host physiology. nih.govnih.govmdpi.com Tryptophan metabolism is a well-characterized example of this co-metabolic network. Gut microbes possess PLP-dependent enzymes, such as tryptophanase and aromatic amino acid decarboxylases, that are absent in the host. mdpi.com These enzymes catabolize tryptophan into compounds like indole (B1671886), tryptamine, and indole-3-pyruvic acid, which are potent signaling molecules that can modulate host immune responses, gut barrier function, and even neurotransmission. mdpi.comresearchgate.net

Table 3: Key Microbial PLP-Dependent Enzymes and Their Host-Interactive Products This table details specific microbial enzymes that require PLP and the bioactive metabolites they produce, which are known to influence host physiology.

Microbial Enzyme PLP-Dependent Reaction Substrate Bioactive Product(s) Host Interaction
Tryptophanase β-elimination Tryptophan Indole, Pyruvate, Ammonia Indole can enhance intestinal barrier function and modulate immune responses. mdpi.com
Aromatic Amino Acid Decarboxylase Decarboxylation Tryptophan Tryptamine Tryptamine can stimulate serotonin release from host enterochromaffin cells. researchgate.net
Aromatic Amino Acid Aminotransferase Transamination Tryptophan Indole-3-pyruvic acid A precursor for other indole derivatives that can act as ligands for host receptors like the aryl hydrocarbon receptor (AhR). mdpi.com

| Various Decarboxylases | Decarboxylation | Lysine (B10760008) | Cadaverine | Biogenic amines can have various physiological effects in the host. mdpi.com |

Pyridoxine Phosphate and Pyridoxal 5′ Phosphate in Genetic Disorders and Disease Pathophysiology

Inborn Errors of Vitamin B6 Metabolism Leading to PLP Deficiency

Several inborn errors of metabolism directly interfere with the synthesis or availability of PLP, leading to a state of deficiency that often manifests as severe, early-onset epilepsy. ucl.ac.uktandfonline.com

Pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency is an autosomal recessive disorder caused by mutations in the PNPO gene. storymd.commedicure.com This gene codes for the PNPO enzyme, which is responsible for the final step in the synthesis of PLP, converting pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP) into PLP. medlineplus.gov

The hallmark of PNPO deficiency is neonatal epileptic encephalopathy, with seizures often beginning within the first hours to weeks of life. medlineplus.govnih.gov These seizures are typically resistant to standard anticonvulsant medications but show a characteristic response to PLP. medlineplus.govmedlineplus.gov The deficiency of PLP disrupts the function of numerous enzymes, particularly those involved in neurotransmitter metabolism, which is believed to be the underlying cause of the seizures. medlineplus.govmedlineplus.govmedlineplus.gov While some patients may respond to high doses of pyridoxine, a significant portion requires direct supplementation with PLP for seizure control. nih.gov Even with treatment, some individuals may experience long-term neurological issues like developmental delay. medlineplus.govmedlineplus.gov

Pyridoxine-dependent epilepsy (PDE) is another autosomal recessive disorder characterized by intractable seizures in infancy that are uniquely controlled by pharmacological doses of pyridoxine. nih.govnih.gov It is most commonly caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin. nih.govmedlineplus.gov

The deficiency of antiquitin disrupts the breakdown of the amino acid lysine (B10760008), leading to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). nih.govsjdhospitalbarcelona.orgmedrxiv.org P6C inactivates PLP by condensing with it, forming a stable complex. nih.govsjdhospitalbarcelona.org This creates a secondary PLP deficiency, which underlies the seizures. sjdhospitalbarcelona.orgmedrxiv.org Lifelong supplementation with high doses of pyridoxine is necessary to overcome this inactivation and maintain seizure control. nih.govsjdhospitalbarcelona.org Despite seizure control, the accumulation of lysine metabolites may contribute to ongoing neurodevelopmental problems. nih.govpdeonline.org

Hyperprolinemia Type II is a rare autosomal recessive disorder of proline metabolism caused by mutations in the ALDH4A1 gene, which codes for the enzyme pyrroline-5-carboxylate dehydrogenase. wikipedia.orgnih.gov This enzyme deficiency leads to the accumulation of proline and, more significantly, Δ1-pyrroline-5-carboxylate (P5C) in the blood and urine. wikipedia.orgtandfonline.com

Similar to P6C in PDE, the accumulated P5C can chemically react with and inactivate pyridoxal (B1214274) phosphate (B84403). ucl.ac.uktandfonline.comnih.gov This interaction leads to a secondary PLP deficiency, which can cause seizures in approximately half of the affected individuals. tandfonline.comnih.gov These seizures are often responsive to pyridoxine supplementation. tandfonline.comnih.gov The discovery of this mechanism identified P5C as an endogenous vitamin antagonist and explained the previously unrecognized association between Hyperprolinemia Type II and vitamin B6-responsive seizures. nih.gov

Hypophosphatasia (HPP) is a rare inherited disorder caused by loss-of-function mutations in the ALPL gene, which encodes the tissue non-specific alkaline phosphatase (TNSALP) enzyme. jcrpe.orgsoftbones.org HPP is primarily known for defective bone and tooth mineralization, but severe forms can present with pyridoxine-responsive seizures. nih.govjcrpe.orgmdpi.com

TNSALP is crucial for the dephosphorylation of PLP to pyridoxal in the extracellular space, allowing it to cross cell membranes and the blood-brain barrier. jcrpe.orgscielo.branalesdepediatria.org Once inside the cell, pyridoxal is re-phosphorylated back to PLP to act as a cofactor. scielo.brscielo.br In severe HPP, the lack of TNSALP activity leads to an accumulation of extracellular PLP and a deficiency of intracellular PLP in the central nervous system. nih.govscielo.brnih.gov This cerebral PLP deficiency impairs the synthesis of neurotransmitters like GABA, leading to seizures that respond to pyridoxine administration. jcrpe.orgnih.govjcrpe.org

Table 1: Inborn Errors of Vitamin B6 Metabolism Leading to PLP Deficiency

Disorder Affected Gene Deficient Enzyme Pathophysiological Mechanism
PNPO Deficiency PNPO Pyridox(am)ine 5′-Phosphate Oxidase Impaired direct synthesis of PLP from dietary vitamin B6 precursors. medlineplus.gov
Pyridoxine-Dependent Epilepsy (PDE) ALDH7A1 α-Aminoadipic Semialdehyde Dehydrogenase (Antiquitin) Accumulation of Δ1-piperideine-6-carboxylate (P6C) inactivates PLP. nih.govsjdhospitalbarcelona.org
Hyperprolinemia Type 2 ALDH4A1 Pyrroline-5-Carboxylate Dehydrogenase Accumulation of Δ1-pyrroline-5-carboxylate (P5C) inactivates PLP. tandfonline.comnih.gov

PLP-Dependent Enzyme Deficiencies Exhibiting Variable Pyridoxine Responsiveness

X-linked sideroblastic anemia (XLSA) is a hereditary anemia caused by mutations in the ALAS2 gene, which is located on the X chromosome. nih.govresearchgate.net This gene encodes the erythroid-specific form of δ-aminolevulinate synthase (ALAS2), a PLP-dependent enzyme that catalyzes the first and rate-limiting step of heme synthesis in red blood cell precursors. nih.govnih.govutah.edu

Mutations in ALAS2 typically result in an enzyme with reduced activity or stability. nih.gov This leads to insufficient heme production, causing a microcytic, hypochromic anemia. orpha.net A significant portion of patients with XLSA respond, at least partially, to treatment with high doses of pyridoxine. nih.govorpha.netyuntsg.com The supplemental pyridoxine increases the availability of the PLP cofactor, which can help stabilize the mutant enzyme or enhance its residual catalytic activity, thereby improving heme synthesis. nih.govnih.gov However, the responsiveness to pyridoxine can vary depending on the specific mutation and the severity of associated iron overload, which can suppress the therapeutic effect. nih.govashpublications.org

Table 2: PLP-Dependent Enzyme Deficiency with Pyridoxine Responsiveness

Disorder Affected Gene Deficient Enzyme Pathophysiological Mechanism Pyridoxine Response

Homocystinuria (cystathionine beta-synthase deficiency)

Homocystinuria due to cystathionine (B15957) beta-synthase (CBS) deficiency is an autosomal recessive inborn error of metabolism affecting the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids. genomeinterpretation.orgmedlink.com The CBS enzyme, which catalyzes the conversion of homocysteine to cystathionine, is dependent on pyridoxal 5'-phosphate (PLP) as an essential cofactor. genomeinterpretation.org Consequently, a deficiency in CBS activity leads to the accumulation of homocysteine and its precursor, methionine, in plasma and urine. medlink.com

A significant characteristic of this disorder is the variable response to treatment with pyridoxine (vitamin B6). medlink.com It is estimated that approximately 50% of patients with CBS deficiency show a biochemical and clinical response to high doses of pyridoxine. researchgate.netnih.govdrugbank.com This observation has led to the classification of patients into two main groups: pyridoxine-responsive and pyridoxine-non-responsive. medlink.com The underlying basis for this differential response often lies in the nature of the specific mutation in the CBS gene. genomeinterpretation.org

Research on patient-derived fibroblasts has provided insight into the molecular basis of pyridoxine responsiveness. These studies have categorized mutations into distinct groups:

Mutations resulting in no residual CBS activity. medlink.com

Mutations leading to reduced CBS activity but with a normal affinity for the PLP cofactor. medlink.com

Mutations that produce a protein with some residual enzymatic activity but a significantly reduced affinity for PLP. medlink.com

In many cases, patients who respond to pyridoxine treatment have mutations that result in some level of residual enzyme activity. medlink.com For these individuals, high concentrations of PLP, achieved through pyridoxine supplementation, can partially overcome the reduced affinity of the mutant enzyme for its cofactor, thereby increasing catalytic activity. genomeinterpretation.org For instance, the common I278T mutation is a well-known pyridoxine-remediable allele. genomeinterpretation.org

Plasma-based assays have also been developed to diagnose and characterize CBS deficiency. In pyridoxine-non-responsive patients, the median CBS activity in plasma is virtually zero. lenus.ie In contrast, pyridoxine-responsive patients may have detectable, albeit low, median plasma activity, which can sometimes overlap with the lower end of the range seen in control subjects. lenus.ie This highlights the biochemical heterogeneity of the disorder.

Table 1: Pyridoxine Responsiveness in Selected PLP-Dependent Genetic Disorders
DisorderDeficient EnzymeApproximate Pyridoxine ResponsivenessReference
HomocystinuriaCystathionine Beta-Synthase (CBS)~50% researchgate.net, nih.gov
Ornithinaemia with Gyrate AtrophyOrnithine Delta-Aminotransferase (OAT)~5% researchgate.net, nih.gov
X-linked Sideroblastic AnaemiaDelta-Aminolevulinate Synthase~90% researchgate.net, nih.gov

Ornithinaemia with Gyrate Atrophy (ornithine delta-aminotransferase deficiency)

Ornithinaemia with Gyrate Atrophy is a rare autosomal recessive metabolic disorder caused by a deficiency of the mitochondrial enzyme ornithine delta-aminotransferase (OAT). mhmedical.comjcpsp.pk This enzyme, which requires pyridoxal 5'-phosphate (PLP) as a cofactor, is involved in the degradation of ornithine. mhmedical.com A defect in OAT leads to a significant elevation of ornithine levels in plasma, urine, and cerebrospinal fluid, typically 10 to 20 times above the normal range. mhmedical.com

The clinical hallmark of the disease is a progressive chorioretinal degeneration known as gyrate atrophy. jcpsp.pk Patients typically present with night blindness in late childhood, followed by a gradual loss of peripheral vision and, eventually, blindness between the fourth and fifth decades of life in unresponsive cases. mhmedical.com The characteristic ophthalmological finding is the presence of sharply demarcated, circular areas of atrophy in the choroid and retina. mhmedical.comjcpsp.pk

In contrast to homocystinuria, the responsiveness of OAT deficiency to pyridoxine administration is very low, with only about 5% of patients showing a positive response. researchgate.netnih.govdrugbank.com For the small subset of responsive individuals, high doses of pyridoxine may help to lower plasma ornithine levels, potentially by enhancing the activity of the residual mutant OAT enzyme. jcpsp.pk However, for the vast majority of patients, this therapeutic approach is ineffective. mhmedical.com The pathophysiology linking ornithine accumulation to chorioretinal degeneration is thought to involve insufficient proline synthesis from ornithine within the retinal pigment epithelium. mhmedical.com

Neurological Dysfunction Associated with PLP Imbalance

Pyridoxal 5'-phosphate (PLP) is indispensable for normal brain function, acting as a cofactor for over 100 enzyme-catalyzed reactions. researchgate.netnih.gov Many of these reactions are central to the synthesis and catabolism of neurotransmitters. nih.govdrugbank.com Consequently, inadequate levels of PLP in the brain invariably lead to significant neurological dysfunction, with epilepsy being a particularly prominent manifestation. researchgate.netnih.gov The critical role of PLP in the central nervous system is underscored by the severe neurological symptoms that arise from genetic defects affecting vitamin B6 metabolism or the function of PLP-dependent enzymes. nih.gov Even modest reductions in PLP activity can induce neuronal hyperexcitability, suggesting a causal link between low pyridoxine status and poor neurological outcomes in various diseases and injuries. frontiersin.org

Molecular Mechanisms Underlying Seizure Activity and Epileptic Encephalopathy

The fundamental molecular mechanism underlying most seizure activity is an imbalance between excitatory and inhibitory neurotransmission in the brain. nih.govresearchgate.netcolorado.edu Seizures occur when there is excessive excitatory signaling, primarily mediated by glutamate (B1630785), or a decrease in inhibitory signaling, largely mediated by gamma-aminobutyric acid (GABA). researchgate.net

Pyridoxal 5'-phosphate (PLP) plays a direct and critical role in maintaining this balance. It is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which synthesizes the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate. frontiersin.org A deficiency in PLP impairs GAD activity, leading to reduced GABA production. This disrupts the excitatory/inhibitory equilibrium, tilting the neuronal environment towards hyperexcitability and increasing the propensity for the synchronized neuronal discharges that characterize epileptic seizures. frontiersin.org

This mechanism is clearly illustrated in certain genetic disorders. For example, biallelic pathogenic variants in the PLPBP gene, which encodes the PLP binding protein (PLPHP) crucial for B6 homeostasis, cause a novel form of vitamin B6-dependent epilepsy. nih.govunitedformetabolicdiseases.nl Loss of PLPHP function leads to disruptions in GABA biosynthesis, among other metabolic pathways, directly linking the genetic defect to the epileptic phenotype. unitedformetabolicdiseases.nl When left untreated, this condition can rapidly progress to severe outcomes, including status epilepticus. unitedformetabolicdiseases.nl This validated ictogenic mechanism, an imbalance between excitation and inhibition, is a central theme in both genetic and acquired forms of epilepsy. nih.govcolorado.edu

Investigation of Neuronal Hyperexcitability and Calcium Dysregulation in PLP Deficit

Deficiencies in pyridoxal 5'-phosphate (PLP) have been shown to directly induce functional changes in neurons that promote a state of hyperexcitability. frontiersin.org Research using primary mouse neuronal cultures where PLP activity was moderately reduced demonstrated a significant increase in neural network activity. frontiersin.org This was characterized by a higher frequency of short, synchronous bursts of firing and an increase in random spikes, indicative of a hyperexcitable state. frontiersin.org

This neuronal hyperexcitability is closely linked to the dysregulation of intracellular calcium (Ca2+) homeostasis. frontiersin.org Ca2+ is a critical second messenger in neurons, and its tightly controlled concentration is vital for normal function. nih.gov In a state of PLP deficiency, there is an amplification of calcium signaling and accumulation, particularly under mild pathological stress. frontiersin.org This dysregulation of Ca2+ is a key factor in neurodegenerative processes, as it can trigger excitotoxic cell death pathways. nih.gov

The link between PLP, GABA, and calcium is direct. Reduced GABAergic inhibition due to PLP deficiency leads to excessive neuronal depolarization. This can cause over-activation of voltage-gated calcium channels and glutamate receptors (like the NMDA receptor), resulting in an influx of Ca2+ that overwhelms the cell's capacity to buffer or extrude it. researchgate.netnih.gov This state of neuronal hyperexcitability and associated calcium dysregulation induced by even a modest PLP deficit can enhance the pathological effects of other neurological diseases, injuries, or inflammatory conditions. frontiersin.org

Neuroprotective Effects of PLP in Models of Ischemia and Other Neurological Conditions

Beyond its fundamental role in neurotransmission, pyridoxal 5'-phosphate (PLP) and its precursor pyridoxal (PL) have demonstrated direct neuroprotective effects in preclinical models of neurological injury, particularly cerebral ischemia. tandfonline.comfrontiersin.org Ischemia, or the lack of blood flow, triggers a cascade of damaging events in the brain, including excitotoxicity and the activation of cell death pathways. nih.gov

A key study investigating the effects of PL and PLP in a primate model of whole-brain ischemia revealed significant neuroprotection. tandfonline.com The proposed mechanism involves the inhibition of cysteine proteases, specifically cathepsins B and L. tandfonline.com Following an ischemic insult, these lysosomal enzymes can be released into the cytoplasm, where they contribute to neuronal death. tandfonline.com The active aldehyde group on the pyridine (B92270) ring of PL and PLP can react with the active site of these cathepsins, inhibiting their destructive activity. tandfonline.com

In this monkey model, intravenous administration of PL before and after the ischemic event resulted in the survival of approximately 54% of the vulnerable CA1 hippocampal neurons, a dramatic improvement compared to the 3.9% survival rate in untreated animals. tandfonline.com PLP administration also showed a protective trend, saving about 17% of these neurons. tandfonline.com These findings suggest that pyridoxal, which is converted to PLP intracellularly, can act as a potent neuroprotectant in primates. tandfonline.com Furthermore, both riboflavin (B1680620) (required for PLP synthesis) and PLP itself have been shown to possess intrinsic protective properties against glutamate-induced excitotoxicity in neuronal cultures. frontiersin.org

Table 2: Neuroprotective Effect of Pyridoxal (PL) and Pyridoxal Phosphate (PLP) in a Primate Model of Global Cerebral Ischemia
Treatment GroupPercentage of Surviving CA1 Neurons (Mean)Reference
Ischemia (No Treatment)~3.9% tandfonline.com
Ischemia + PLP~17.0% tandfonline.com
Ischemia + PL~54.0% tandfonline.com

Broader Pathophysiological Contexts of PLP Status

The function of PLP is not limited to its catalytic role. Evidence suggests it may also act as a molecular chaperone, assisting in the proper folding of newly synthesized apoenzymes to ensure their stability and function. nih.govdrugbank.com This highlights a regulatory role for PLP in maintaining the integrity of the cellular proteome.

Role in Chronic Liver Disease and Increased PLP Degradation

Vitamin B6 deficiency is a common finding in individuals with chronic liver disease. capes.gov.brnih.govresearchgate.netresearchgate.net The biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP), has been found at significantly lower than normal levels in a majority of patients with decompensated cirrhosis or subacute hepatic necrosis. capes.gov.brnih.govresearchgate.netbmj.comoup.comnih.gov This deficiency does not appear to be linked to the underlying cause of the liver disease, with similar low plasma PLP levels observed in patients with alcoholic and non-alcoholic liver disease. capes.gov.brnih.govresearchgate.netbmj.comnih.gov

Studies have shown that even with intravenous supplementation of pyridoxine hydrochloride, only about a third of patients with severe liver disease show an increase in plasma PLP levels. capes.gov.brnih.govresearchgate.netbmj.comnih.gov In contrast, when patients are given PLP directly, all show a response, although the peak plasma levels achieved are variable and significantly lower than in healthy individuals. capes.gov.brnih.govresearchgate.netnih.gov This suggests that the issue may not solely be the intake of vitamin B6, but rather its conversion to the active form and its subsequent breakdown.

A key finding in these patients is the increased urinary excretion of 4-pyridoxic acid, the degradation product of PLP, especially in those who show the poorest response to pyridoxine supplementation. capes.gov.brnih.govresearchgate.netbmj.comnih.gov This points towards an accelerated rate of PLP degradation as a primary contributor to vitamin B6 deficiency in severe liver disease. capes.gov.brnih.govresearchgate.netbmj.comnih.gov While impaired phosphorylation of pyridoxine to PLP might also play a role, the increased breakdown of PLP appears to be a crucial factor in the pathogenesis of this deficiency. capes.gov.brnih.govresearchgate.netbmj.comnih.gov In cases of fulminant hepatic failure, a sharp rise in plasma PLP has been observed initially, likely due to its release from damaged liver cells, followed by a progressive decline that is not corrected by high doses of pyridoxine, further supporting the theory of increased PLP degradation. tandfonline.com

Some patients receiving aqueous solutions of PLP for related conditions have been reported to develop abnormal liver function tests and, in some cases, hepatic cirrhosis. ucl.ac.uk This raises concerns about the stability of PLP in solution and the potential for degradation products to contribute to liver issues. ucl.ac.uk

Table 1: Plasma PLP Levels and Response to Supplementation in Chronic Liver Disease

Patient GroupBaseline Plasma PLP LevelsResponse to Pyridoxine HCl SupplementationResponse to PLP SupplementationUrinary 4-Pyridoxic Acid Excretion
Decompensated Cirrhosis/Subacute Hepatic NecrosisSignificantly lower than normal capes.gov.brnih.govresearchgate.netbmj.comoup.comnih.govOnly ~33% showed an increase in plasma PLP capes.gov.brnih.govresearchgate.netbmj.comnih.govAll patients responded, but with variable and lower peak levels than controls capes.gov.brnih.govresearchgate.netnih.govHigher in patients with the least increase in plasma PLP capes.gov.brnih.govresearchgate.netbmj.comnih.gov

Associations with Cardiovascular Disease Risk and Homocysteine Levels

Elevated levels of homocysteine in the blood are recognized as a risk factor for cardiovascular disease (CVD). oregonstate.educaringsunshine.com Pyridoxal 5'-phosphate (PLP) is a crucial cofactor for enzymes involved in homocysteine metabolism. caringsunshine.comuscjournal.com Consequently, a deficiency in vitamin B6 can lead to increased homocysteine levels. uscjournal.com

Observational studies have consistently demonstrated an association between low plasma PLP levels and an increased risk of coronary artery disease (CAD) and cardiovascular mortality. oregonstate.eduahajournals.orgnih.govnih.gov Research has shown that individuals with low plasma PLP concentrations have a significantly higher risk of CAD compared to those with higher levels. oregonstate.edunih.gov This increased risk persists even after adjusting for other risk factors, including homocysteine levels. ahajournals.orgnih.govnih.gov

Specifically, one study found that a plasma PLP level below 30 nmol/L was associated with a nearly doubled risk of CAD. oregonstate.edu Another study reported that low PLP levels conferred an independent risk for coronary artery disease, with an odds ratio of 4.3. ahajournals.orgnih.gov Furthermore, the combination of low PLP levels and abnormal lipid profiles appears to amplify the risk of CAD even further. nih.govfrontiersin.org A population-based cohort study found that higher serum PLP levels were protective against all-cause and cardiovascular mortality, as well as the development of CVD, showing a dose-response relationship. nih.gov

While supplementation with B vitamins, including B6, effectively lowers blood homocysteine concentrations, large-scale clinical trials have not consistently shown that this reduction translates to a decreased risk of major cardiovascular events. oregonstate.educaringsunshine.com This suggests that the link between vitamin B6 and cardiovascular disease may involve mechanisms beyond just the regulation of homocysteine. oregonstate.edu Inflammation, a key factor in the development of atherosclerosis, is one such proposed mechanism. oregonstate.edunih.gov

Table 2: Research Findings on PLP and Cardiovascular Disease Risk

Study TypeKey FindingCitation
Case-Control StudyPlasma PLP levels <30 nmol/L were associated with a near doubling of CAD risk. oregonstate.edu
Case-Control StudyLow PLP levels (<20 nmol/L) conferred an independent risk for coronary artery disease (odds ratio of 4.3). ahajournals.orgnih.gov
Nested Case-Control StudyWomen in the highest quartile of blood PLP levels (≥70 nmol/L) had a 79% lower risk of myocardial infarction compared to those in the lowest quartile (<27.9 nmol/L). oregonstate.edu
Population-Based Cohort StudyHigher serum PLP levels were protective against all-cause mortality, cardiovascular mortality, and CVD. nih.gov
Case-Control StudyThe combined presence of low PLP and abnormal lipid levels further increased the risk of CAD. nih.gov

Implications in Cancer Development and Chronic Inflammation

Chronic inflammation is a known risk factor for the development of various types of cancer. nih.govnih.govmdpi.com There is a growing body of evidence suggesting a link between low vitamin B6 status, chronic inflammation, and cancer risk. nih.govmdpi.comresearchgate.net Plasma pyridoxal 5'-phosphate (PLP) levels have been found to be inversely associated with markers of inflammation. frontiersin.orgmdpi.com

Low plasma PLP concentrations have been observed in patients with inflammatory conditions such as inflammatory bowel disease and rheumatoid arthritis. nih.gov This has led to the hypothesis that chronic inflammation may increase the body's utilization and metabolic turnover of PLP. karger.com The resulting low vitamin B6 status may, in turn, contribute to carcinogenesis through several mechanisms. nih.gov These include potential roles in DNA synthesis and methylation, as well as inhibiting processes like angiogenesis and oxidative stress. nih.govfrontiersin.org

Epidemiological studies have consistently shown an inverse relationship between blood PLP levels and the risk of certain cancers, particularly colorectal cancer. nih.govmdpi.com Meta-analyses have indicated that higher blood levels of PLP are associated with a 30-50% reduction in colorectal cancer risk. nih.govmdpi.com This protective association has also been suggested for other cancers of the gastrointestinal tract. researchgate.net Furthermore, higher PLP levels have been linked to improved survival rates in colorectal cancer patients. mdpi.com

The proposed mechanisms for the anti-cancer effects of PLP include its role in maintaining DNA integrity and its ability to act as an antioxidant, counteracting the damaging effects of reactive oxygen species. frontiersin.org PLP deficiency has been linked to impaired DNA synthesis and altered methylation patterns, both of which can contribute to cancer development. mdpi.com

Table 3: PLP in Cancer and Chronic Inflammation

ConditionObservationPotential MechanismCitation
Chronic InflammationLow plasma PLP levels are associated with inflammatory diseases.Increased utilization and metabolic turnover of PLP during inflammation. nih.govkarger.com
Colorectal CancerHigher blood PLP levels are associated with a 30-50% reduced risk.Role in DNA synthesis and methylation, reducing inflammation, proliferation, and oxidative stress. nih.govmdpi.com
Colorectal CancerHigher PLP levels are associated with improved survival.Involvement in one-carbon metabolism and anti-inflammatory properties. mdpi.com
General Cancer RiskPLP deficiency is associated with an increased risk of various cancers.Impaired DNA synthesis, altered methylation patterns, and increased oxidative stress. mdpi.comfrontiersin.org

Influence on Immune System Function and Cytokine Modulation

Pyridoxal 5'-phosphate (PLP) is essential for the proper functioning of the immune system. mdpi.com It plays a critical role in both the innate and adaptive immune responses. researchgate.net Vitamin B6 deficiency has been shown to impair various aspects of immunity, including the proliferation, differentiation, and maturation of lymphocytes, as well as the production of antibodies and cytokines. caringsunshine.comoregonstate.edu

PLP acts as a cofactor in numerous enzymatic pathways that are crucial for immune regulation. researchgate.netpreprints.org For instance, it is involved in the kynurenine (B1673888) pathway, which produces metabolites that can modulate the immune response. mdpi.com A deficiency in PLP can disrupt this pathway, potentially leading to an imbalance in immune cell function. mdpi.com

Research has demonstrated that PLP can influence the production of various cytokines, which are signaling molecules that regulate inflammation and immune responses. mdpi.com Low PLP levels have been associated with increased production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). karger.commdpi.com Conversely, adequate levels of PLP may help to suppress these inflammatory cytokines. karger.com Some studies suggest that PLP can downregulate the expression of IL-1β, a potent pro-inflammatory cytokine, by inhibiting the NLRP3 inflammasome. mdpi.com

Furthermore, PLP is involved in the synthesis of sphingosine-1-phosphate (S1P), a signaling molecule that plays a role in lymphocyte trafficking. bevital.no By restoring the homeostatic function of the S1P system, replenishing PLP may help to control viral replication without triggering an uncontrolled release of inflammatory cytokines. mdpi.com Australian researchers have also reported that vitamin B6 can increase the levels of IL-10, a potent anti-inflammatory and immunosuppressive cytokine. mdpi.com This suggests that PLP can help to create a more balanced immune response, preventing excessive inflammation. mdpi.com

Table 4: Effects of PLP on Immune Cells and Cytokines

Immune ComponentEffect of PLP/Vitamin B6Citation
LymphocytesEssential for proliferation, differentiation, and maturation. caringsunshine.comoregonstate.edu
AntibodiesRequired for production. mdpi.comcaringsunshine.comoregonstate.edu
Interleukin-2 (IL-2)Deficiency can reduce production. caringsunshine.com
Interleukin-6 (IL-6)Inverse relationship with PLP levels in chronic inflammation. mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)Inverse relationship with PLP levels in chronic inflammation. karger.commdpi.com
Interleukin-1β (IL-1β)PLP may lower its production by inhibiting the NLRP3 inflammasome. mdpi.com
Interleukin-10 (IL-10)Vitamin B6 may increase its levels. mdpi.com

Regulation and Homeostasis of Pyridoxal 5′ Phosphate Levels

Intracellular Mechanisms Governing PLP Homeostasis

The cell employs several sophisticated strategies to maintain a stable and optimal intracellular environment of PLP. These mechanisms involve the direct binding of PLP to proteins, allosteric control of its synthesis, and specific transfer to its target enzymes.

Enzyme Binding and Regulation of Free Intracellular PLP Concentrations

To mitigate the reactivity of the aldehyde group of PLP, the concentration of free, unbound PLP within the cell is kept at a very low level, approximately 1 μM. wikipedia.orgcaldic.compreprints.orgmdpi.com This is primarily achieved by the binding of PLP to a variety of proteins. A significant portion of intracellular PLP is bound to PLP-dependent enzymes, where it is sequestered within the active site. asm.org Additionally, several abundant proteins act as reservoirs for PLP, helping to buffer its free concentration. These include glycogen (B147801) phosphorylase in muscle tissue, hemoglobin within erythrocytes, and albumin in blood plasma. wikipedia.orgeco-vector.com In Escherichia coli, a non-catalytic protein called YggS has been identified as a PLP-binding protein, suggesting its role in PLP homeostasis. uniroma1.it Furthermore, a protein known as PLP-binding protein (PLPBP), formerly PROSC, plays a significant role in maintaining intracellular PLP levels. caldic.comeco-vector.com

Allosteric Regulation and Feedback Inhibition of PLP Biosynthesis Enzymes (e.g., PL Kinase, PNPO)

The biosynthesis of PLP is tightly controlled through feedback inhibition of the key enzymes involved: pyridoxal (B1214274) kinase (PLK) and pyridoxine (B80251) 5'-phosphate oxidase (PNPO). researchgate.netvcu.edu PLP itself acts as a regulator, inhibiting the activity of these enzymes to prevent its overproduction. mdpi.com

In the case of PNPO, PLP binds to an allosteric site, a location distinct from the active site where the substrate binds. researchgate.netnih.gov This binding event induces conformational changes that inhibit the enzyme's catalytic activity. researchgate.net Kinetic studies have revealed a mixed-type inhibition mechanism, where PLP binding affects the binding of the substrate and vice versa. researchgate.netnih.gov In E. coli PNPO, the binding of PLP at the allosteric site leads to complete inactivation of the enzyme. researchgate.net In human PNPO, the allosteric regulation is present but the coupling between the allosteric and active sites appears to be weaker. mdpi.comresearchgate.net

Similarly, pyridoxal kinase is also subject to feedback inhibition by its product, PLP. frontiersin.orgplos.org PLP acts as a slow, tight-binding inhibitor of PL kinase, forming an inactive complex with the enzyme. plos.org This inhibition is a crucial mechanism for tuning the enzyme's activity based on the cellular requirement for PLP. plos.org

Mechanisms of Direct PLP Transfer to Apo-enzymes

The low concentration of free PLP in the cell raises the question of how newly synthesized, inactive apo-enzymes (enzymes lacking their cofactor) efficiently acquire PLP to become active holo-enzymes. mdpi.com Evidence suggests that a direct transfer or "channeling" mechanism exists, where PLP is transferred from the synthesizing enzymes (PLK and PNPO) or carrier proteins directly to the apo-enzymes without being released into the cytosol. caldic.comvcu.edu

This direct transfer mechanism offers an efficient and protected delivery of the reactive PLP molecule. vcu.edu It has been proposed that transient complexes form between the PLP-donor proteins (like PNPO) and the recipient apo-enzymes. mdpi.com For instance, PNPO has been shown to interact with and transfer its tightly bound PLP to apo-dopa decarboxylase. mdpi.com Similarly, the inactive pyridoxal kinase-PLP complex can be reactivated by transferring its bound PLP to an apo-B6 enzyme. plos.org Computational and biophysical studies have begun to elucidate the potential interaction interfaces between these enzymes. mdpi.combiorxiv.org In some cases, the open conformation of an apoenzyme may facilitate the transfer of PLP. nih.gov

Role of PLP as a Chaperone in Nascent Enzyme Folding

Beyond its catalytic role, PLP can also function as a molecular chaperone, assisting in the proper folding of nascent (newly synthesized) PLP-dependent enzymes. nih.gov The binding of PLP can be crucial for the correct folding and stability of some of these enzymes. mdpi.comnih.gov

For many PLP-dependent enzymes, the presence of the coenzyme is required for their refolding in vitro. nih.gov This chaperone-like activity is particularly important in the context of genetic mutations that can lead to misfolded and non-functional enzyme variants. nih.gov The binding of PLP can help to stabilize these variants, improving their folding efficiency and, in some cases, restoring partial or full enzymatic activity. nih.gov This principle is the basis for pyridoxine (a precursor to PLP) responsiveness in some genetic diseases caused by mutations in PLP-dependent enzymes. nih.gov The interaction of chaperones with nascent polypeptide chains is a fundamental process in protein folding. d-nb.infophysiology.orgscispace.com In the endoplasmic reticulum, a network of chaperones forms complexes to bind unfolded proteins. nih.gov

Systemic Factors Influencing PLP Bioavailability and Activity

Impact of Genetic Mutations on Metabolic Enzyme Function

Genetic mutations in the genes encoding PLP-dependent enzymes or the enzymes involved in PLP metabolism can have profound effects on PLP bioavailability and activity. frontiersin.orgfrontiersin.org

Mutations in PLP-dependent enzymes can lead to a variety of functional defects, including:

Decreased catalytic efficiency: The enzyme may have a reduced ability to convert substrates to products. researchgate.net

Decreased PLP binding affinity: The mutated enzyme may have a weaker attraction to its coenzyme, leading to a higher proportion of the inactive apo-enzyme. researchgate.net

Misfolding and instability: The mutation can disrupt the proper three-dimensional structure of the enzyme, leading to a non-functional protein that may be targeted for degradation. nih.govresearchgate.net

For example, mutations in the PNPO gene can cause PNPO deficiency, a condition that impairs the synthesis of PLP and leads to severe neurological problems. frontiersin.org Similarly, mutations in various PLP-dependent enzymes are the cause of several inherited metabolic disorders. nih.govnih.gov In some of these disorders, administration of high doses of pyridoxine can be beneficial, as the increased availability of PLP can help to overcome the reduced binding affinity or stabilize the misfolded mutant enzyme, underscoring the chaperone role of PLP. nih.gov Pathogenic mutations in the PLPBP gene, which encodes the PLP binding protein, also cause a form of vitamin B6-dependent epilepsy, highlighting the critical role of this protein in PLP homeostasis. unitedformetabolicdiseases.nl

The study of these genetic variations provides crucial insights into the intricate mechanisms of PLP regulation and the consequences of their disruption.

Pharmaceutical Agents and Xenobiotics Affecting PLP Inactivation or Metabolism

The homeostasis of pyridoxal 5'-phosphate (PLP) can be significantly disrupted by various pharmaceutical agents and xenobiotics. These compounds can interfere with PLP metabolism through several mechanisms, including direct inactivation, inhibition of enzymes involved in its synthesis, or acceleration of its catabolism. caldic.commedlink.com

Certain drugs possess chemical structures that allow them to react directly with the highly reactive aldehyde group of PLP, forming inactive complexes. caldic.com This mechanism is a common cause of iatrogenic vitamin B6 deficiency. Notable examples include:

Hydrazines: Drugs like isoniazid (B1672263) (an antituberculosis agent) and hydralazine (B1673433) (an antihypertensive) belong to this class. caldic.commedlink.com Isoniazid, in particular, is well-documented to interfere with pyridoxine metabolism, leading to potential neurologic side effects. medlink.com

Sulphydryl compounds: Penicillamine, which is used in the treatment of Wilson's disease and rheumatoid arthritis, can inactivate PLP. caldic.comnih.gov

Substituted hydroxylamines: The antibiotic cycloserine is known to react with PLP, increasing the urinary excretion of pyridoxine and potentially exacerbating neurotoxicity associated with the drug. caldic.comnih.govmayoclinic.org

Other medications affect PLP levels by altering its metabolic pathways. Some antiepileptic drugs, for instance, increase the rate at which vitamin B6 vitamers are broken down. nih.gov This accelerated catabolism can lead to lower plasma PLP concentrations. nih.gov Examples of such drugs include valproic acid, carbamazepine, and phenytoin (B1677684). nih.gov Similarly, levodopa (B1675098) and its derivative carbidopa, used in the management of Parkinson's disease, can form complexes with vitamin B6, limiting its bioavailability. medlink.comnih.gov The antitumor agent carboplatin (B1684641) also forms complexes with pyridoxine, which can lead to symptomatic deficiency. medlink.com

The metabolism of ethanol (B145695) produces acetaldehyde (B116499), a reactive compound that adversely affects PLP homeostasis. nih.govnih.gov Acetaldehyde decreases the net formation of PLP by cells and competes with PLP for binding sites on proteins. nih.gov This competition makes PLP more vulnerable to hydrolysis by phosphatases, leading to its degradation. nih.govnih.gov Research in human erythrocytes has shown that acetaldehyde impairs the net formation of PLP from its precursors and accelerates its degradation, an effect mediated by a membrane-associated phosphatase. nih.gov This is a significant factor in the low plasma PLP levels commonly observed in individuals with alcohol dependence. nih.govnih.govnih.gov

Table 1: Pharmaceutical Agents and Xenobiotics Affecting PLP Metabolism

Agent/Xenobiotic Class Mechanism of Action on PLP Reference(s)
Isoniazid Hydrazine (Antituberculosis) Forms an inactive complex with PLP; interferes with pyridoxine metabolism. caldic.commedlink.commhmedical.com
Hydralazine Hydrazine (Antihypertensive) Inactivates PLP through reaction with its aldehyde group. caldic.com
Cycloserine Substituted hydroxylamine (B1172632) (Antibiotic) Reacts with PLP, increasing urinary excretion of pyridoxine. caldic.comnih.govnih.govmayoclinic.org
Penicillamine Sulphydryl compound Inactivates PLP. caldic.comnih.gov
Valproic Acid Antiepileptic Increases the catabolism rate of vitamin B6 vitamers. nih.gov
Carbamazepine Antiepileptic Increases the catabolism rate of vitamin B6 vitamers. nih.gov
Phenytoin Antiepileptic Increases the catabolism rate of vitamin B6 vitamers; high doses of pyridoxine may decrease phenytoin levels. nih.govnih.gov
Carbidopa Antiparkinsonian agent Forms complexes with vitamin B6, limiting bioavailability. medlink.com
Carboplatin Antitumor agent Forms complexes with pyridoxine, potentially leading to deficiency. medlink.com
Acetaldehyde Ethanol metabolite Decreases net PLP formation; competes for protein binding, increasing susceptibility to hydrolysis. nih.govnih.govnih.gov
Oral Contraceptives (Estrogens) Hormone May be associated with lower PLP levels in some individuals, potentially by affecting tryptophan metabolism. nih.govmedscape.comannualreviews.org

Conditions Affecting PLP Absorption, Transport, and Clearance

The maintenance of adequate plasma PLP levels is dependent on efficient absorption from the intestine, transport in the circulation, and regulated clearance. Various physiological and pathological conditions can impair these processes, leading to a state of vitamin B6 deficiency.

Absorption: The intestine absorbs the non-phosphorylated forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine). uniroma1.it Phosphorylated forms, which are present in food, must be hydrolyzed by phosphatases prior to absorption. uniroma1.it Therefore, conditions that affect the small intestine can lead to malabsorption and subsequent vitamin B6 deficiency. nih.govnih.gov

Celiac Disease: This autoimmune disorder is associated with lower pyridoxine absorption. nih.govnews-medical.net

Inflammatory Bowel Disease (IBD): Conditions like Crohn's disease and ulcerative colitis can lead to low plasma PLP concentrations. nih.govnews-medical.net While malabsorption may play a role, it is also suggested that the inflammatory response itself contributes to reduced PLP levels. nih.gov

Transport and Clearance: Once absorbed, vitamin B6 vitamers are transported to the liver, which is the primary site for the synthesis of PLP that circulates in the plasma, tightly bound to albumin. annualreviews.orgnih.gov The clearance of PLP is also a critical regulatory step.

Liver Disease: Patients with various liver diseases, including alcoholic cirrhosis, acute hepatitis, and decompensated cirrhosis, often exhibit significantly low plasma PLP concentrations. nih.govcapes.gov.broup.com This is not solely due to poor dietary intake. news-medical.net Studies have shown that in patients with liver disease, the clearance of plasma PLP is much faster than in healthy individuals. nih.gov This suggests that the diseased liver has an increased rate of PLP degradation, which is a major factor in the abnormal regulation of PLP in these patients. annualreviews.orgnih.govcapes.gov.br The production of acetaldehyde in alcoholic liver disease further exacerbates PLP depletion by displacing it from protein binding sites, making it more susceptible to degradation. annualreviews.orgxiahepublishing.com

Renal Disease: Impaired renal function is strongly associated with low vitamin B6 concentrations. nih.govnih.govmdpi.com Patients with chronic renal insufficiency and end-stage renal disease often have low plasma PLP levels. nih.govnih.gov This is also observed in patients undergoing maintenance kidney dialysis, which may be due to increased metabolic clearance of PLP. nih.govresearchgate.net

Alcohol Dependence: Chronic alcohol consumption leads to very low plasma PLP concentrations. nih.gov This is caused by multiple factors, including impaired absorption, poor dietary intake, and most notably, the metabolic effects of acetaldehyde, which accelerates PLP degradation. nih.govnih.govxiahepublishing.com

Autoimmune Disorders: Patients with autoimmune conditions like rheumatoid arthritis tend to have low plasma PLP concentrations. nih.govlabcorp.com Chronic inflammation, a hallmark of these diseases, may trigger the degradation of tryptophan, which in turn can precipitate the loss of PLP. oregonstate.edu

Table 2: Conditions Affecting PLP Absorption, Transport, and Clearance

Condition Primary Effect Mechanism Reference(s)
Celiac Disease Absorption Associated with lower absorption of pyridoxine. nih.govnews-medical.net
Inflammatory Bowel Disease (Crohn's, Ulcerative Colitis) Absorption/Metabolism Low PLP concentrations, potentially due to malabsorption and inflammatory response. nih.govnews-medical.net
Liver Disease (e.g., Cirrhosis, Hepatitis) Clearance/Metabolism Increased plasma clearance and degradation of PLP; impaired PLP synthesis. annualreviews.orgnih.govcapes.gov.br
Renal Disease (Chronic) Clearance Low plasma PLP concentrations, possibly due to increased metabolic clearance. nih.govnih.govmdpi.comnih.gov
Kidney Dialysis Clearance Low plasma PLP concentrations, possibly due to increased metabolic clearance. nih.govresearchgate.net
Alcohol Dependence Absorption/Metabolism/Clearance Impaired absorption; acetaldehyde production increases PLP degradation and competes for protein binding. nih.govnih.govnih.govxiahepublishing.com
Autoimmune Disorders (e.g., Rheumatoid Arthritis) Metabolism Low plasma PLP, potentially due to increased catabolism related to chronic inflammation. nih.govnih.govlabcorp.com
Hypophosphatasia Clearance Markedly elevated plasma PLP levels due to deficiency of tissue-nonspecific alkaline phosphatase, the enzyme responsible for PLP hydrolysis. annualreviews.orglabcorp.comucl.ac.uk

Advanced Research Methodologies for Pyridoxine Phosphate and Pyridoxal 5′ Phosphate Analysis

Quantitative Analytical Techniques for Vitamer Profiling in Biological and Food Matrices

The analysis of vitamin B6 is challenging due to the presence of multiple vitamer forms, including pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated counterparts (PNP, PLP, PMP). foodandnutritionresearch.net Modern analytical methods, particularly those based on chromatography, allow for the individual measurement of these chemical forms. foodandnutritionresearch.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, Fluorometric, Coulometric)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of vitamin B6 vitamers. thermofisher.commdpi.com It is frequently paired with various detection systems to achieve sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common modality. A two-dimensional liquid chromatography (2D-LC) method with a UV detector has been established for the simultaneous detection of PLP, 4-pyridoxic acid (PA), and PL in animal plasma. mdpi.com This method uses a detection wavelength of 310 nm following derivatization to enhance the UV response of PLP and PL. mdpi.com For the analysis of vitamin B6 in infusion solutions, capillary zone electrophoresis combined with direct UV detection at 195 nm was found to be a well-suited method. tandfonline.com

Fluorometric Detection (FLD): Fluorometric detection offers enhanced sensitivity, which is particularly advantageous for trace analysis. A novel HPLC-FLD method was developed for the simultaneous analysis of both PLP (also referred to as P5P) and thiamine (B1217682) pyrophosphate (TPP) in whole blood. nih.gov This method involves derivatization of both analytes before separation on a C18-PFP column and demonstrates linearity up to 4000 nmol/L for P5P with a recovery exceeding 90%. nih.gov In another application, chlorite (B76162) postcolumn derivatization was used to oxidize PLP to a more fluorescent form, resulting in a fourfold improvement in sensitivity compared to traditional bisulfite derivatization. nih.gov This method achieved a detection limit of 0.3 nmol/L for PLP. nih.gov Modifications to mobile phase pH and detection wavelengths (excitation at 322 nm and emission at 417 nm) have also been shown to improve sensitivity and eliminate interferences in the analysis of human plasma. nih.govjst.go.jp

Coulometric/Electrochemical Detection (ED): This detection method provides high sensitivity for electroactive compounds like B6 vitamers. A reversed-phase HPLC method with coulometric electrochemical detection was developed for the simultaneous analysis of six B6 vitamers in human plasma and serum. researchgate.net This simple and direct method achieved limits of quantification (LOQ) as low as 4.5 nM for PLP and 2.6 nM for PMP. researchgate.net Another HPLC-ED method was applied to determine B6 vitamers in cereal products, with detection limits for PM, PL, and PN being 0.28, 0.36, and 0.43 ng/mL, respectively. researchgate.netd-nb.info

Summary of HPLC Methods for Vitamin B6 Vitamer Analysis
MethodAnalytesMatrixKey ParametersLimit of Quantification (LOQ)Reference
2D-LC-UVPLP, PA, PLAnimal PlasmaDerivatization; UV detection at 310 nmPLP: 0.2 nmol/L; PA: 0.4 nmol/L; PL: 20 nmol/L mdpi.com
HPLC-FLDPLP (P5P), TPPWhole BloodPre-column derivatization; C18-PFP columnLinear up to 4000 nmol/L for P5P nih.gov
HPLC-FLDPLP, 4-PASerumChlorite postcolumn derivatization0.9 nmol/L for both analytes nih.gov
HPLC-ED (Coulometric)PMP, PM, PLP, PL, PN, 4-PAHuman Plasma/SerumC18 column; isocratic separationPLP: 4.5 nM; PMP: 2.6 nM; PN: 3.7 nM researchgate.net
HPLC-ED (Coulometric)PM, PL, PNCereal ProductsC18 column; isocratic separationPM: 0.28 ng/mL; PL: 0.36 ng/mL; PN: 0.43 ng/mL researchgate.net

Mass Spectrometry (MS) Applications in Vitamer Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a benchmark for the quantification of B vitamins due to its superior sensitivity and specificity. plos.org This technique allows for the simultaneous detection of multiple vitamers in a single run. plos.org

A UPLC-MS/MS method was developed and validated for the quantification of five B6 vitamers (PLP, PL, PN, PM, PA) in human cerebrospinal fluid (CSF). nih.gov This method uses acetonitrile (B52724) for protein precipitation and corresponding isotopically labeled internal standards for quantification, achieving a linear range of 5 to 200 nmol/L. nih.gov Another LC-MS/MS method for analyzing B vitamins in whole blood involves protein precipitation with trichloroacetic acid. plos.org Isotope dilution mass spectrometry has also been applied for the simultaneous quantitative analysis of various vitamin B6 forms in diverse biological samples like liver, milk, and urine, with capabilities to measure levels as low as 0.02 nmol/ml. nih.gov

LC-MS/MS Methods for Vitamin B6 Vitamer Quantification
MethodAnalytesMatrixSample PreparationKey FindingsReference
UPLC-ESI-MS/MSPLP, PL, PN, PM, PAHuman CSFAcetonitrile protein precipitationLinear range: 5-200 nmol/L; Inter-day precision: 1.7% (PA) to 19.0% (PM) nih.govresearchgate.net
LC-MS/MSMultiple B Vitamins including B6Whole BloodTrichloroacetic acid (TCA) protein precipitationEnables simultaneous detection of multiple B vitamins in a single run plos.org
GC/MS (Isotope Dilution)PN, PL, PM, PALiver, Milk, Urine, FecesHomogenization, deuterated internal standards, HPLC fractionation, derivatizationQuantification at levels as low as 0.02 nmol/ml nih.gov
UPLC-MS/MSPNPO Activity (via PLP, PNP)Dried Blood SpotsFlow-injection onto UPLC systemLLOQ for PLP and PNP: 1.25 nmol/L; Interassay variability: 10.3% acs.org

Spectrophotometric and Spectrofluorimetric Assays

Spectrophotometric and spectrofluorimetric methods offer simpler and often more rapid alternatives for vitamer analysis, though they may lack the specificity of chromatographic techniques.

A spectrophotometric method has been developed for the determination of pyridoxine hydrochloride (Vitamin B6). It is based on the coupling reaction of the vitamer with diazotized metoclopramide (B1676508) hydrochloride in an alkaline medium, which forms an intense yellowish-orange azo dye with a maximum absorption at 464 nm.

Spectrofluorimetric assays leverage the native fluorescence of B6 vitamers or use derivatization to create highly fluorescent products. A commercial fluorometric assay kit for PLP utilizes a PLP-dependent enzyme that converts a substrate into an intermediate, which then reacts with a probe to generate a strong fluorometric signal (Excitation/Emission = 535/587 nm). This assay is highly sensitive, with a detection limit of 0.2 pmol/well of PLP in biological samples.

Enzymatic Methods for PLP Concentration Determination

Enzymatic assays are highly specific and sensitive, relying on the principle that PLP is a required cofactor for certain enzymes. The activity of the apoenzyme (the enzyme without its cofactor) is restored upon the addition of PLP, and the resulting catalytic activity is directly proportional to the PLP concentration in the sample. buhlmannlabs.com

Several assays utilize the PLP-dependent enzyme tyrosine decarboxylase. nih.gov In one radioenzymatic method, the apoenzyme from Streptococcus faecalis is used with L-[³H]tyrosine as a substrate. osti.gov The amount of radioactive tyramine (B21549) produced is measured, allowing for the detection of as little as 0.5 nmol/L of PLP. osti.gov A similar, non-radioactive approach combines the enzymatic reaction with HPLC and electrochemical detection to measure the tyramine product, achieving a detection limit of 50 pM in plasma. nih.gov Another radioisotopic microassay uses L-(1-¹⁴C) tyrosine and measures the trapped ¹⁴CO₂. nih.gov

A homogeneous, nonradioactive enzymatic assay has been developed using the apo form of recombinant homocysteine-α,γ-lyase (rHCYase). psu.edu The reconstituted enzyme converts homocysteine to H₂S, which is then measured colorimetrically. This assay has a lower limit of detection of 5 nmol/L and is linear up to 200 nmol/L. psu.edu

Enzymatic Assays for PLP Determination
EnzymeDetection PrincipleMatrix/ApplicationSensitivity / RangeReference
L-Tyrosine ApodecarboxylaseRadioenzymatic (³H-tyrosine)PlasmaDetects as little as 0.5 nmol/L osti.gov
L-Tyrosine ApodecarboxylaseHPLC-ElectrochemicalPlasmaDetection limit: 50 pM nih.gov
L-Tyrosine ApodecarboxylaseRadioisotopic (¹⁴C-tyrosine)General MicroassayHighly sensitive and specific nih.gov
Recombinant Homocysteine-α,γ-lyase (rHCYase)Colorimetric (H₂S detection)PlasmaLOD: 5 nmol/L; Linear range: 5-200 nmol/L psu.edu
D-Serine ApodehydrataseAutomated spectrophotometryPlasmaComparable to tyrosine apodecarboxylase method nih.gov

Electrophoretic Separation Techniques

Electrophoretic techniques provide an alternative for separating charged molecules like the B6 vitamers.

Capillary Zone Electrophoresis (CZE): CZE has been successfully employed for the separation and determination of B2 and B6 vitamers in serum. nih.gov Using a 30 mM potassium phosphate (B84403) buffer (pH 8.5), the method achieved separation in 13 minutes. It was sensitive enough to obtain limits of detection between 1.16 and 27.1 ng/g. nih.gov CZE has also been compared with other detection methods like UV and mass spectrometry for analyzing underivatized amino acids and vitamin B6 in infusion solutions. tandfonline.comresearchgate.net For simultaneous determination of pyridoxine and magnesium in pharmaceutical products, a CZE method with capacitively coupled contactless conductivity detection (CE-C4D) was developed, showing detection limits of 1 mg/L for vitamin B6. bohrium.com

Other Electrophoretic Methods: Historically, paper electrophoresis was used to separate the vitamin B6 group. nih.gov More recently, rapid thin-layer electrophoresis has been described for the separation of ¹⁴C-labeled B6 vitamers extracted from tissues. colab.ws

Computational and Structural Biology Approaches in PLP Enzyme Studies

Computational and structural biology have become indispensable tools for investigating the intricate mechanisms of PLP-dependent enzymes. These approaches provide detailed insights into structure-function relationships, catalytic processes, and the evolution of this diverse enzyme superfamily. annualreviews.orgfrontiersin.org

Structural Biology: The first three-dimensional structure of a PLP-dependent enzyme was reported over 40 years ago, paving the way for a wealth of structural and functional information. nih.gov These enzymes are classified into distinct families based on their 3D folds. nih.gov X-ray crystallography has revealed the atomic details of enzyme active sites, allosteric regulation, and the covalent binding of PLP to a conserved lysine (B10760008) residue. nih.gov This structural knowledge is crucial for understanding the origins of substrate and reaction specificity and for guiding the design of specific inhibitors. annualreviews.org Bioinformatic analyses of enzyme families, such as the fold-type III PLP-dependent enzymes, have led to the discovery of new enzymes like multimeric racemases, expanding our understanding of their functional diversity. nih.gov

Computational Modeling: Computational methods complement experimental data by allowing for the simulation of enzyme dynamics and reaction mechanisms that are difficult to observe directly. Simulation models have been developed for enzymes like methionine γ-lyase (MGL), a therapeutic target for cancer treatment, to probe the details of PLP binding. frontiersin.org These models can explore different protonation and tautomeric states of the PLP cofactor within the active site. frontiersin.org For MGL, simulations confirmed that a fully-deprotonated PLP phosphate is the predominant form. frontiersin.org Combined quantum mechanics/molecular mechanics (QM/MM) approaches are used to study the catalytic cycle in detail, such as identifying the rate-limiting steps in enzymes like histidine decarboxylase. Furthermore, density functional theory (DFT) has been used to calculate the electrostatic properties of B6 vitamers to better understand their separation behavior in HPLC. d-nb.info

Examples of Computational and Structural Studies on PLP-Dependent Enzymes
Enzyme/SystemMethodologyKey FindingsReference
Methionine γ-lyase (MGL)Molecular Dynamics (MD) Simulation, Force Field DevelopmentModeled PLP binding and protonation states; computed phosphate pKa was 5.7, confirming the deprotonated form is predominant. frontiersin.org
PLP-Dependent Enzymes (General)Structural Biology (X-ray Crystallography), BioinformaticsClassified into families based on 3D folds; structures reveal mechanisms of catalysis, specificity, and allostery. nih.gov
Fold-type III PLP-dependent enzymesBioinformatics, Structural Analysis, In-gel assaysDiscovered a large subset of uncharacterized proteins, leading to the identification of novel multimeric racemases. nih.gov
B6 VitamersComputational Chemistry (Density Functional Theory)Calculated electrostatic potentials and charges to correlate with HPLC elution order. d-nb.info

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Elucidating Catalytic Pathways

Quantum mechanical/molecular mechanical (QM/MM) simulations have emerged as a powerful computational tool to investigate the intricate catalytic mechanisms of pyridoxal 5'-phosphate (PLP)-dependent enzymes at an atomic level. acs.orgnih.gov This hybrid method combines the accuracy of quantum mechanics (QM) for the chemically active region (the substrate and the PLP cofactor) with the efficiency of molecular mechanics (MM) for the surrounding protein environment. acs.orgnih.gov This approach allows for the detailed exploration of reaction pathways, transition states, and the roles of specific amino acid residues in catalysis. acs.orgnih.gov

One notable application of QM/MM simulations is in the study of L-serine dehydratase, a PLP-dependent enzyme. acs.org These simulations have provided new insights into the chemical steps of its catalytic mechanism. acs.org For instance, they have elucidated the role of the substrate's carboxyl group in the formation of the Schiff base and a proton-relay mechanism involving the phosphate group of the PLP cofactor during the β-hydroxyl-leaving step. acs.org The simulations revealed that the rate-limiting transition state is specifically stabilized by interactions with the enzyme environment, particularly with the substrate's carboxyl group and the amino group of Lys41. acs.org

In another example, QM/MM calculations were employed to explore the catalytic mechanism of methionine-γ-lyase (MGL), a PLP-dependent enzyme with potential as an anti-tumor agent. nih.govnih.gov The study revealed a complex reaction pathway consisting of four stages and 19 steps. nih.govnih.gov Beyond its well-known role as an "electron sink," the simulations demonstrated that PLP also actively participates in proton transfer, using its hydroxyl and phosphate groups to temporarily store and shuttle protons during the reaction. nih.govnih.gov Specifically, the hydroxyl group of PLP was identified as a better proton acceptor than a water molecule in the initial deprotonation step of L-methionine. nih.gov

Furthermore, QM/MM simulations have been used to study the decarboxylation of the PLP-ornithine aldimine in the active site of ornithine decarboxylase (ODC). tdx.cat By employing metadynamics simulations, researchers have been able to calculate the free energy profiles of the decarboxylation reaction, providing a deeper understanding of the origins of catalysis in this PLP-dependent enzyme. tdx.cat

These studies underscore the utility of QM/MM simulations in providing a dynamic and detailed picture of the catalytic events within PLP-dependent enzymes, complementing experimental approaches and guiding further research. acs.orgnih.govtdx.cat

Enzyme Studied Key Findings from QM/MM Simulations Reference
L-Serine DehydrataseElucidated the role of the substrate carboxyl group and a proton-relay mechanism involving the PLP phosphate group. acs.org
Methionine-γ-lyase (MGL)Revealed a 19-step catalytic pathway and the dual role of PLP as an electron sink and a proton shuttle. nih.govnih.gov
Ornithine Decarboxylase (ODC)Calculated free energy profiles for the decarboxylation reaction, providing insights into catalytic origins. tdx.cat

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-PLP Complex Structures

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the three-dimensional architecture of enzymes and their interactions with the cofactor pyridoxal 5'-phosphate (PLP). These methods provide detailed atomic-level snapshots of enzyme-PLP complexes, revealing crucial information about active site geometry, substrate binding, and the conformational changes that occur during catalysis. pnas.orgesrf.frasm.orgresearchgate.netpnas.orgnih.govnih.govnih.govbiorxiv.org

X-ray Crystallography has been instrumental in determining the structures of numerous PLP-dependent enzymes. For instance, the crystal structure of the PLP synthase complex, composed of Pdx1 and Pdx2 subunits, has been solved, revealing a unique cogwheel-like assembly of 24 protein units. pnas.org This structure showed how the interaction between the synthase (Pdx1) and glutaminase (B10826351) (Pdx2) subunits leads to the formation of an oxyanion hole, a critical feature for catalysis. pnas.org The study of PLP synthase from Geobacillus stearothermophilus captured the enzyme in three different intermediate states of its catalytic cycle, illustrating the dynamic conformational changes that sequester and process substrates. nih.gov

Crystallographic studies of lysine-2,3-aminomutase (LAM) from Clostridium subterminale provided a 2.1-Å resolution structure of the enzyme in a complex with its substrate and all cofactors. pnas.org This structure revealed the precise positioning of the external aldimine of PLP and L-α-lysine for the hydrogen abstraction step. pnas.org A notable and unprecedented feature observed was the mode of PLP binding, where it contacts a fixed water molecule, suggesting the pyridine (B92270) ring is not protonated. pnas.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. Cryo-EM allows for the determination of native protein structures directly from cellular lysates, as demonstrated by the cryoID method applied to the archaeon Methanosarcina acetivorans. asm.orgresearchgate.netnih.govbiorxiv.org This approach successfully reconstructed the native PLP synthase (PdxS) complex, revealing it to be a homo-dodecamer of PdxS subunits, and surprisingly, the previously proposed supercomplex with the glutaminase subunit (PdxT) was not observed in the cellular lysate. asm.orgresearchgate.netnih.govbiorxiv.org

More recently, a high-resolution cryo-EM structure of the full-length decameric Escherichia coli selenocysteine (B57510) synthase (SelA) covalently bound to PLP was determined at 2.69 Å resolution. nih.gov This structure provided detailed insights that corroborated and extended previous lower-resolution crystallographic and cryo-EM data, helping to clarify the mechanism of how the enzyme discriminates between its substrates. nih.gov

Enzyme Technique Key Structural Insights Resolution Reference
PLP Synthase (Bacillus subtilis)X-ray CrystallographyCogwheel-like assembly of 24 subunits; formation of an oxyanion hole.N/A pnas.org
PLP Synthase (Geobacillus stearothermophilus)X-ray CrystallographyCaptured three distinct intermediate states of the catalytic cycle.N/A nih.gov
Lysine-2,3-aminomutase (Clostridium subterminale)X-ray CrystallographyClose spatial relationship of cofactors; unprecedented PLP binding mode.2.1 Å pnas.org
PLP Synthase (PdxS) (Methanosarcina acetivorans)Cryo-EM (cryoID)Native structure is a homo-dodecamer; no supercomplex with PdxT observed.N/A asm.orgresearchgate.netnih.govbiorxiv.org
Selenocysteine Synthase (SelA) (Escherichia coli)Cryo-EMHigh-resolution structure of the full-length decameric enzyme.2.69 Å nih.gov

Site-Directed Mutagenesis and Kinetic Characterization for Enzyme Functionality

In a study of apple 1-aminocyclopropane-1-carboxylate (ACC) synthase, a PLP-dependent enzyme, site-directed mutagenesis was used to investigate residues homologous to those in the well-characterized aspartate aminotransferase. nih.gov The mutation of Lys-273 to Alanine (B10760859) resulted in a complete loss of activity, confirming its role as the catalytic base responsible for proton abstraction. nih.gov The mutation of Arginine-407 to Lysine led to a significant decrease in kcat/Km and a more than 20-fold increase in the Km for the substrate S-adenosylmethionine (AdoMet), supporting its proposed role as the primary ligand for the substrate's α-carboxylate group. nih.gov Furthermore, replacing Tyrosine-233 with Phenylalanine caused a 24-fold increase in the Km for AdoMet without affecting kcat, suggesting this residue is important for the proper orientation of the PLP cofactor in the active site. nih.gov

Kinetic studies on E. coli pyridoxal kinase revealed that the product, PLP, acts as a slow, tight-binding inhibitor. plos.org Through a combination of site-directed mutagenesis, kinetic analysis, and spectroscopic studies, it was demonstrated that the enzyme forms an inactive complex with PLP, where PLP forms a Schiff base with an active site lysine residue during catalytic turnover. plos.org This inactivation was found to be more rapid in the presence of both PLP and MgADP, suggesting that the enzyme adopts a conformation during catalysis that favors this inhibitory covalent binding. plos.org

The thermostable ω-transaminase from Chloroflexi bacterium (CbTA) was also characterized using these methods. acs.org Kinetic parameters such as Km and kcat were determined for both substrates, (R)-MBA and pyruvate (B1213749). Site-specific mutagenesis was then employed, guided by modeling analysis and reported results, to improve the enzyme's properties. acs.org

These examples highlight how the combination of site-directed mutagenesis and detailed kinetic analysis provides invaluable insights into the structure-function relationships of PLP-dependent enzymes, elucidating the specific roles of active site residues and informing efforts in enzyme engineering and inhibitor design. nih.govplos.orgacs.org

Enzyme Mutated Residue(s) Observed Effect on Kinetics/Function Inferred Role of Residue Reference
Apple ACC SynthaseLys-273 to AlaNo detectable activityCatalytic base for Cα proton abstraction nih.gov
Apple ACC SynthaseArg-407 to LysPrecipitous drop in kcat/Km, >20-fold increase in Km for AdoMetPrincipal ligand for the substrate α-carboxylate group nih.gov
Apple ACC SynthaseTyr-233 to Phe24-fold increase in Km for AdoMet, no change in kcatOrients the PLP cofactor in the active site nih.gov
E. coli Pyridoxal KinaseN/A (Inhibition Study)PLP acts as a slow, tight-binding inhibitor, forming a covalent adduct with an active site lysine.N/A plos.org
Chloroflexi ω-TransaminaseVariousImproved enzyme propertiesStructure-function relationships acs.org

Functional Genomics and Proteomics for Comprehensive PLP-Dependent Enzyme Analysis

Functional genomics and proteomics offer powerful, large-scale approaches to identify, classify, and functionally characterize the complete set of pyridoxal 5'-phosphate (PLP)-dependent enzymes within an organism, often referred to as the "PLP-ome". tum.deembopress.orgacs.orgcardiff.ac.uk These methodologies provide a global perspective on the roles of these enzymes in cellular metabolism and their distribution across different species. tum.deembopress.orgacs.orgcardiff.ac.uk

Genomic analysis of complete genomes has revealed that PLP-dependent enzymes are a ubiquitous and diverse class of biocatalysts. embopress.org In many free-living prokaryotes, nearly 1.5% of all genes encode for these enzymes, highlighting their central role in basic metabolism. embopress.org This percentage is lower in higher eukaryotes. embopress.org Despite their abundance, assigning specific functions based solely on sequence can be challenging due to the intricate evolutionary relationships among these enzymes, which share common mechanistic features. embopress.org This often leaves many genes for PLP-dependent enzymes without a classified function, suggesting the existence of yet undiscovered catalytic activities. embopress.org Furthermore, the phenomenon of catalytic promiscuity, where a single enzyme catalyzes multiple reactions, means that an organism's repertoire of PLP-dependent activities may exceed the number of genes encoding for them. embopress.org

Chemical proteomics provides a strategy for the global identification and characterization of PLP-dependent enzymes directly in a cellular context. tum.de One such platform utilizes functionalized pyridoxal cofactor mimics. These probes are designed to be taken up by cells and processed by cellular machinery, allowing them to access and report on the full complement of PLP-dependent enzymes. tum.de In a study on Staphylococcus aureus, these probes, bearing alkyne or azide (B81097) tags, formed irreversible links with the PLP-binding sites of enzymes, enabling their enrichment and identification through mass spectrometry. tum.de This approach successfully identified 73% of the known S. aureus PLP-ome (33 proteins) and also uncovered two novel members of this enzyme family. tum.de

The integration of bioinformatics with experimental characterization is crucial for advancing our understanding. For example, the functional characterization of two previously uncharacterized PLP-dependent enzymes from Campylobacter jejuni, Cj1436 and Cj1437, involved in capsular polysaccharide biosynthesis, was achieved through a combination of bioinformatic analysis, gene cloning, and characterization of their catalytic activities using mass spectrometry and NMR spectroscopy. cardiff.ac.uk This demonstrates how genomic data can guide the discovery and elucidation of novel enzyme functions within specific biosynthetic pathways. cardiff.ac.uk

Methodology Organism/System Key Findings Reference
Genomic AnalysisVarious (Prokaryotes and Eukaryotes)PLP-dependent enzymes constitute ~1.5% of prokaryotic genes; functional assignment is complex due to evolutionary relationships and catalytic promiscuity. embopress.org
Chemical ProteomicsStaphylococcus aureusDeveloped chemical probes to identify and characterize the "PLP-ome", successfully identifying 73% of known and 2 novel PLP-dependent enzymes. tum.de
Functional CharacterizationCampylobacter jejuniElucidated the functions of two previously uncharacterized PLP-dependent enzymes (Cj1436 and Cj1437) in capsular polysaccharide biosynthesis. cardiff.ac.uk

In Vitro and In Vivo Model Systems for PLP Research

Cultured Neuronal Systems for Investigating PLP Activity and Neurological Phenotypes

Cultured neuronal systems provide a powerful in vitro platform to investigate the direct effects of pyridoxal 5'-phosphate (PLP) on neuronal function and to dissect the cellular mechanisms underlying neurological phenotypes associated with PLP dysregulation. frontiersin.orgelifesciences.orgbiorxiv.orgpnas.org These systems allow for controlled manipulation of the cellular environment and direct measurement of neuronal activity, making them ideal for studying the consequences of altered PLP levels. frontiersin.orgelifesciences.orgbiorxiv.orgpnas.org

A key area of investigation is the role of PLP as an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate (B1630785). frontiersin.orgpnas.org To simulate a low pyridoxine environment, researchers have treated primary mouse neuronal cultures with amino-D-proline (ADP), which induces a moderate reduction in PLP activity. frontiersin.org This treatment led to a small decrease in GABA expression without causing the loss of GABAergic cells. frontiersin.org Subsequent analysis using multielectrode arrays revealed that even this modest reduction in PLP activity resulted in transient neuronal hyperexcitability, characterized by an increased frequency of synchronous short bursts of activity and random spikes. frontiersin.org This suggests that low pyridoxine levels could contribute to neural instability and may exacerbate the pathological effects of disease or injury. frontiersin.org

Cultured hippocampal neurons have also been used to study the effects of pharmacological inhibitors on PLP metabolism. elifesciences.orgbiorxiv.org For example, the flavonoid 7,8-dihydroxyflavone (B1666355) (7,8-DHF) was identified as a direct inhibitor of pyridoxal phosphatase (PDXP), the enzyme that dephosphorylates PLP. elifesciences.orgbiorxiv.org In primary hippocampal neurons isolated from wild-type mice, treatment with 7,8-DHF led to an increase in PLP levels, confirming its action as a PDXP inhibitor in a cellular context. elifesciences.orgbiorxiv.org To further validate this, neurons from PDXP-knockout embryos were used, which already exhibited a 2.4-fold increase in basal PLP levels compared to wild-type neurons. elifesciences.org This demonstrates the utility of genetically modified neuronal cultures in target validation studies.

Furthermore, cultured hippocampal neurons have been employed to investigate how certain drugs impact PLP-dependent neurotransmitter synthesis. pnas.org Treatment of these neurons with the antimalarial drug artemisinin (B1665778) was shown to reduce the levels of phosphorylated (active) GAD65, the enzyme responsible for GABA synthesis. pnas.org This effect is attributed to artemisinin's inhibition of pyridoxal kinase (PDXK), the enzyme that produces PLP. pnas.org This finding links a specific drug to a reduction in the machinery for inhibitory neurotransmission via its impact on the PLP synthesis pathway. pnas.org

Model System Treatment/Modification Key Observation Inferred Consequence Reference
Primary mouse neuronal culturesAmino-D-proline (ADP) to reduce PLP activityIncreased neural activity and synchronous burstingModest PLP reduction induces neuronal hyperexcitability frontiersin.org
Primary hippocampal neurons7,8-dihydroxyflavone (7,8-DHF)Increased intracellular PLP levels7,8-DHF inhibits pyridoxal phosphatase (PDXP) in neurons elifesciences.orgbiorxiv.org
Primary hippocampal neurons from PDXP-KO miceGenetic knockout of PDXP2.4-fold increase in basal PLP levelsConfirms the role of PDXP in controlling neuronal PLP levels elifesciences.org
Cultured hippocampal neuronsArtemisininReduction in phosphorylated GAD65Artemisinin inhibits pyridoxal kinase, leading to reduced GABA synthesis machinery pnas.org

Animal Models for Studying Pyridoxine Deficiency and Associated Neurological Outcomes

Animal models are crucial for understanding the systemic and long-term consequences of pyridoxine (vitamin B6) deficiency, particularly its impact on the nervous system. consensus.appresearchgate.netmedlink.comnih.govresearchgate.net These in vivo systems allow researchers to correlate biochemical changes with functional and pathological outcomes, such as peripheral neuropathy and cognitive impairments, which are difficult to study in simpler models. consensus.appresearchgate.netmedlink.comnih.govresearchgate.net

Rats are a commonly used model for studying pyridoxine deficiency-induced neuropathy. researchgate.netnih.gov In one study, adult female Sprague-Dawley rats were fed a diet completely deficient in vitamin B6 for one year. nih.gov These rats developed abnormal walking patterns, detected by hind-limb walking-track analysis, by 8 months. nih.gov This functional deficit correlated with a significant drop in serum pyridoxal concentrations. nih.gov Morphometric analysis of the sciatic and posterior tibial nerves revealed a decreased nerve fiber density and an increased axon-to-myelin ratio, confirming the development of a peripheral neuropathy. nih.gov Notably, supplementing the diet with pyridoxine corrected both the functional and biochemical deficits. nih.gov Other studies in rats have shown that vitamin B6 deficiency can lead to demyelinating peripheral neuropathy and gait anomalies. researchgate.net

Pigs have also been used as a model, and a deficiency in vitamin B6 in these animals led to the development of an ataxic gait and the degeneration of sensory nerve fibers. researchgate.net

Beyond peripheral neuropathy, animal models have been instrumental in linking pyridoxine deficiency to cognitive and behavioral changes. consensus.app Studies in animals have demonstrated that a lack of vitamin B6 can enhance noradrenaline metabolism, resulting in social deficits and cognitive impairment. consensus.appmedlink.com

Furthermore, animal models of traumatic brain injury (TBI) have been used to investigate the potential therapeutic effects of pyridoxine. researchgate.net In a rat model of controlled cortical impact injury, administration of pyridoxine post-injury significantly improved behavioral outcomes on tests of somatosensory and sensorimotor function. researchgate.net The treatment also reduced the volume of cortical tissue loss in a dose-dependent manner. researchgate.net These findings suggest that pyridoxine supplementation may have a neuroprotective effect and improve functional recovery after brain injury. researchgate.net

Animal Model Deficiency/Injury Model Primary Neurological Outcome Key Findings Reference
Sprague-Dawley RatsDietary B6 deficiency (1 year)Peripheral NeuropathyAbnormal walking patterns, decreased nerve fiber density, increased axon-to-myelin ratio. nih.gov
RatsDietary B6 deficiency (adult)Peripheral NeuropathyDemyelinating peripheral neuropathy and gait anomalies. researchgate.net
PigsDietary B6 deficiencyAtaxiaAtaxic gait and degeneration of sensory nerve fibers. researchgate.net
RatsTraumatic Brain Injury (CCI)Cognitive & Motor DeficitsPyridoxine administration improved behavioral outcomes and reduced cortical volume loss. researchgate.net
Animal Models (General)Vitamin B6 deficiencyCognitive ImpairmentEnhanced noradrenaline metabolism, leading to social and cognitive deficits. consensus.app

Plant Model Systems (e.g., Arabidopsis) for Investigating PLP Homeostasis and Developmental Roles

The study of pyridoxine phosphate and its metabolically active form, pyridoxal 5'-phosphate (PLP), has been significantly advanced through the use of plant model systems. Arabidopsis thaliana (Arabidopsis), in particular, serves as a powerful tool due to its well-characterized genome, rapid life cycle, and the extensive availability of genetic resources, including a vast collection of mutants. Research using Arabidopsis has provided profound insights into the biosynthesis, regulation, and physiological functions of vitamin B6, revealing the critical importance of PLP homeostasis for plant development and stress responses. frontiersin.org

Genetic Dissection of Vitamin B6 Metabolism in Arabidopsis

Arabidopsis possesses a complete toolkit for both the de novo synthesis and salvage of vitamin B6. The de novo pathway, which produces PLP directly, relies on two key enzyme families, PDX1 and PDX2. nih.govoup.com In Arabidopsis, the genome encodes three PDX1 homologs (PDX1.1, PDX1.2, and PDX1.3) and a single PDX2 homolog. frontiersin.orgoup.comfrontiersin.org

PDX1.1 and PDX1.3 : These two genes encode the catalytically active subunits of the pyridoxine synthase complex. oup.comfrontiersin.org While they produce the vitamin at comparable rates, genetic studies have shown they are not entirely redundant. nih.gov Single mutants (pdx1.1 or pdx1.3) are viable but display distinct and significant phenotypic differences, especially in root development. nih.govoup.com This differential phenotype is attributed to distinct regulatory elements in their promoter regions, leading to non-redundant roles in development. oup.comoup.com The double mutant (pdx1.1 pdx1.3) is embryo-lethal, underscoring the essential nature of de novo vitamin B6 synthesis for plant viability. nih.gov

The salvage pathway, which interconverts different B6 vitamers, is also crucial for maintaining homeostasis. In Arabidopsis, this pathway involves enzymes such as the kinase SALT OVERLY SENSITIVE4 (SOS4) and the pyridox(am)ine 5'-phosphate oxidase PDX3. nih.gov Analysis of pdx3 mutants revealed a significant imbalance in the B6 vitamer profile, characterized by the accumulation of pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) and a tendency for decreased PLP levels. nih.gov This demonstrates the critical role of PDX3 in converting PNP and PMP into the active PLP coenzyme.

A more recent area of investigation has focused on proteins specifically annotated as PLP homeostasis proteins (PLPHPs). oup.comunige.ch While most organisms have a single PLPHP gene, angiosperms, including Arabidopsis, possess two. oup.comnih.gov Disrupting both PLPHP homologs in Arabidopsis results in a PLP deficit, hypersensitivity of root growth to light, and an accumulation of pyridoxic acid, the degradation product of PLP. oup.comunige.ch These phenotypes are distinct from those of biosynthesis mutants, suggesting that PLPHPs are not directly involved in synthesis but rather in the dynamic management, transfer, and withdrawal of the PLP coenzyme pool from various enzymes. oup.comnih.gov

Detailed Research Findings

The study of these genetic mutants in Arabidopsis has yielded detailed findings on how PLP homeostasis affects plant development.

Table 1: Key Genes in Arabidopsis PLP Homeostasis and Mutant Phenotypes

Gene Function Key Mutant Phenotypes References
PDX1.1 Catalytic subunit of pyridoxine synthase (de novo pathway) Impaired root development, altered hormone homeostasis. nih.govoup.comoup.com
PDX1.2 Non-catalytic pseudoenzyme, enhances PDX1.1/1.3 activity Reduced vitamin B6 production under heat/oxidative stress, affects seed and hypocotyl development. frontiersin.orgnih.gov
PDX1.3 Catalytic subunit of pyridoxine synthase (de novo pathway) More severe root impairment than pdx1.1, reduced meristem activity, required for disease resistance. nih.govoup.comfrontiersin.org
PDX3 Pyridox(am)ine 5'-phosphate oxidase (salvage pathway) Accumulation of PNP and PMP, reduced PLP; delayed flowering, reduced apical dominance, severe reduction in seed yield. nih.govresearchgate.net

Developmental Roles Linked to PLP Homeostasis

PLP is a required cofactor for an estimated 177 enzymes in Arabidopsis, which are involved in major metabolic pathways, including the synthesis of amino acids and hormones. frontiersin.orgfrontiersin.org Consequently, disruptions in PLP homeostasis have pleiotropic effects on plant development.

Root Development and Hormone Homeostasis: The root system is particularly sensitive to vitamin B6 levels. The impaired root growth observed in pdx1.1 and pdx1.3 mutants is directly linked to a deficit in the homeostasis of the phytohormones auxin and ethylene (B1197577), as key enzymes in their biosynthesis pathways are PLP-dependent. oup.comoup.com For instance, sucrose (B13894) treatment exacerbates the vitamin B6 deficit in these mutants, leading to severely impaired ethylene production and altered auxin levels, which manifests in specific root growth defects. oup.comoup.com Similarly, the light-sensitive root phenotype of plphp mutants is also tied to an inability to manage auxin/ethylene homeostasis under illumination. unige.ch

Table 2: B6 Vitamer Profile in Rosette Leaves of pdx3 Mutants Compared to Wild-Type (WT)

Vitamer Change in pdx3 Mutant vs. WT Implication Reference
Pyridoxamine 5'-Phosphate (PMP) Increased Substrate for PDX3 accumulates, indicating a block in the salvage pathway. nih.gov
Pyridoxine 5'-Phosphate (PNP) Increased Substrate for PDX3 accumulates, indicating a block in the salvage pathway. nih.gov

Through these advanced methodologies, Arabidopsis thaliana has emerged as an indispensable model for untangling the complex network that governs the synthesis, transport, and dynamic management of this compound and its derivatives, firmly establishing the link between vitamin B6 homeostasis and fundamental developmental processes in plants.

Q & A

Q. What experimental approaches are used to study PLP’s role as a coenzyme in amino acid and neurotransmitter metabolism?

PLP’s involvement in >140 enzymatic reactions, including amino acid decarboxylation and neurotransmitter synthesis (e.g., serotonin, GABA), is typically analyzed via in vitro enzyme activity assays using isotopic tracers (e.g., 14^{14}C-labeled substrates) and HPLC quantification of reaction products. For example, reduced aromatic L-amino acid decarboxylase activity in PNPO-deficient patients is measured via cerebrospinal fluid metabolite profiling . PLP-dependent enzyme kinetics (e.g., KmK_m, VmaxV_{max}) are determined using purified enzymes and spectrophotometric assays monitoring NADH/NADPH oxidation-reduction .

Q. How are PLP levels quantified in biological samples, and what methodological challenges exist?

PLP is quantified using HPLC with fluorescence detection (ex/em: 290/395 nm) or LC-MS/MS, often after derivatization with cyanide to stabilize the analyte . Challenges include PLP’s light sensitivity, instability at neutral pH, and interference from phosphorylated B6 vitamers. Recent regulatory gaps, such as the inability of standard methods to detect pyridoxine dipalmitate in fortified foods, highlight the need for method validation using isotope dilution assays .

Advanced Research Questions

Q. What structural insights explain reduced catalytic activity in PNPO mutations linked to neonatal epileptic encephalopathy?

The R229W mutation in PNPO disrupts FMN cofactor binding via loss of hydrogen bonds between Arg-229, FMN, and Ser-175, as shown by X-ray crystallography (2.5 Å resolution). This mutation also alters the β-strand-loop-β-strand conformation at the active site, reducing substrate affinity by ~192-fold and catalytic efficiency by ~850-fold . Site-directed mutagenesis and kinetic studies in CHO-K1 cells confirm these defects, correlating with clinical phenotypes of PLP deficiency and seizure susceptibility .

Q. How do contradictory clinical responses to pyridoxine versus PLP inform therapeutic strategies for PNPO deficiency?

While PNPO mutations classically cause PLP-responsive seizures, some patients exhibit pyridoxine responsiveness due to residual oxidase activity (e.g., p.Arg225His variant). Electrophysiological monitoring (EEG) and in vitro expression studies are critical for tailoring therapy. Paradoxical exacerbation of seizures upon PLP administration in certain genotypes (e.g., p.Arg225His homozygotes) underscores the need for genotype-phenotype correlation and sequential trial of B6 vitamers .

Q. What experimental strategies are used to resolve contradictions in PLP-dependent enzyme kinetics across species?

Comparative studies of PLP synthase (PdxJ) in E. coli reveal species-specific substrate channeling mechanisms. Crystallographic analysis (1.8–2.3 Å resolution) identifies conserved phosphate-binding motifs and water channels critical for catalysis. Mutagenesis of active-site residues (e.g., His-227, Arg-225) combined with stopped-flow kinetics can dissect evolutionary divergence in PLP biosynthesis .

Q. How does chronic alcohol abuse alter PLP homeostasis, and what models elucidate the underlying mechanisms?

Ethanol metabolism generates acetaldehyde, which accelerates PLP degradation via erythrocyte membrane phosphatases. Ex vivo studies using human erythrocytes show that 80 mM phosphate inhibits this phosphatase, restoring PLP levels. Kinetic assays of pyridoxine phosphate oxidase (PNPO) and pyridoxal kinase in alcoholics reveal intact synthesis but impaired PLP retention, modeling metabolic dysregulation in vitamin B6 deficiency .

Q. What genetic and biochemical tools are used to study PLP biosynthesis pathways in extremophiles like Cupriavidus metallidurans?

Genomic analysis identifies pdxJ (biosynthetic pathway) and pdxH/pdxK (salvage pathway) in C. metallidurans. Knockout mutants combined with 13^{13}C-labeled precursor tracing (e.g., DXS-dependent 1-deoxy-D-xylulose-5-phosphate) clarify pathway dominance under stress. Structural modeling of PdxJ homologs predicts adaptive mutations for PLP synthesis in metal-rich environments .

Q. Methodological Recommendations

  • Enzyme kinetics : Use stopped-flow spectroscopy for rapid equilibrium binding studies of PNPO variants .
  • Structural biology : Employ cryo-EM or X-ray crystallography with selenomethionine derivatization for phase determination in PLP synthase studies .
  • Clinical trials : Combine EEG monitoring with cerebrospinal fluid PLP/metabolite profiling to assess therapeutic efficacy in PNPO deficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.